molecular formula C10H15Cl2N B1431722 1-(4-Chlorophenyl)butan-1-amine hydrochloride CAS No. 1082688-38-7

1-(4-Chlorophenyl)butan-1-amine hydrochloride

Katalognummer: B1431722
CAS-Nummer: 1082688-38-7
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: USYRLMNPVAHJIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYRLMNPVAHJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)butan-1-amine and its hydrochloride salt are chemical compounds with significant interest in the pharmaceutical and agrochemical industries. As a primary amine, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the 4-chlorophenyl group often imparts desirable pharmacokinetic and pharmacodynamic properties to the final products. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to 1-(4-Chlorophenyl)butan-1-amine hydrochloride, intended for researchers and professionals in organic synthesis and drug development.

This document will detail a two-step synthesis beginning with the Friedel-Crafts acylation of chlorobenzene to produce the key intermediate, 1-(4-chlorophenyl)butan-1-one. This is followed by the reductive amination of the ketone to the corresponding primary amine, which is subsequently converted to its stable hydrochloride salt. The rationale behind the choice of reagents and reaction conditions, as well as detailed experimental protocols, safety considerations, and characterization of the final product are presented.

Synthetic Pathway Overview

The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride is efficiently achieved through a two-stage process. The first stage involves the synthesis of the ketone intermediate, 1-(4-chlorophenyl)butan-1-one, via a Friedel-Crafts acylation reaction. The second stage is the conversion of this ketone to the target primary amine through reductive amination, followed by the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis & Salt Formation chlorobenzene Chlorobenzene ketone 1-(4-chlorophenyl)butan-1-one chlorobenzene->ketone Friedel-Crafts Acylation butyryl_chloride Butyryl Chloride butyryl_chloride->ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->ketone ketone2 1-(4-chlorophenyl)butan-1-one amine 1-(4-Chlorophenyl)butan-1-amine ketone2->amine Reductive Amination ammonia Ammonia (NH₃) ammonia->amine reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->amine final_product 1-(4-Chlorophenyl)butan-1-amine Hydrochloride amine->final_product Salt Formation HCl HCl HCl->final_product

Figure 1: Overall synthetic workflow for 1-(4-Chlorophenyl)butan-1-amine hydrochloride.

Part 1: Synthesis of 1-(4-chlorophenyl)butan-1-one via Friedel-Crafts Acylation

The initial step in this synthetic sequence is the formation of the ketone intermediate, 1-(4-chlorophenyl)butan-1-one. This is achieved through the Friedel-Crafts acylation of chlorobenzene with butyryl chloride. This electrophilic aromatic substitution reaction is a robust and widely used method for the synthesis of aryl ketones.

Mechanism: The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the butyryl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring. The chloro- substituent on the benzene ring is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is the major isomer formed. A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation butyryl_chloride Butyryl Chloride acylium_ion Acylium Ion (Electrophile) butyryl_chloride->acylium_ion + AlCl₃ AlCl3 AlCl₃ chlorobenzene Chlorobenzene sigma_complex Sigma Complex (Resonance Stabilized) chlorobenzene->sigma_complex + Acylium Ion sigma_complex2 Sigma Complex ketone 1-(4-chlorophenyl)butan-1-one sigma_complex2->ketone - H⁺ HCl_AlCl3 HCl + AlCl₃

Figure 2: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)butan-1-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Chlorobenzene112.56112.56 g (100 mL)1.0
Butyryl chloride106.5553.28 g (54 mL)0.5
Anhydrous Aluminum Chloride133.3473.34 g0.55
Dichloromethane (DCM)-500 mL-
5% Hydrochloric acid (aq)-250 mL-
Saturated Sodium Bicarbonate (aq)-250 mL-
Brine-250 mL-
Anhydrous Magnesium Sulfate-q.s.-

Procedure:

  • Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent the evolved HCl gas to a scrubber. The entire apparatus must be dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Charging the Flask: The flask is charged with anhydrous aluminum chloride (73.34 g, 0.55 mol) and dry dichloromethane (250 mL). The mixture is stirred and cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of butyryl chloride (53.28 g, 0.5 mol) in chlorobenzene (112.56 g, 1.0 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully and slowly poured onto crushed ice (approx. 500 g) in a large beaker with stirring. This is followed by the slow addition of 5% aqueous hydrochloric acid (250 mL) to dissolve the aluminum salts. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed successively with 5% HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)butan-1-one.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure ketone as a colorless to pale yellow oil.

Part 2: Synthesis of 1-(4-Chlorophenyl)butan-1-amine and its Hydrochloride Salt

The second stage of the synthesis involves the conversion of the previously synthesized ketone into the target primary amine via reductive amination. This is a highly efficient and widely used method for the formation of amines from carbonyl compounds.[1] The resulting free amine is then converted to its more stable and handleable hydrochloride salt.

Mechanism: The reductive amination proceeds in two key steps. First, the ketone reacts with ammonia to form an intermediate imine (a Schiff base). This reaction is typically reversible and is often driven to completion by the subsequent reduction step. In the second step, a reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the imine to the corresponding primary amine.[2] Sodium borohydride is a mild and selective reducing agent, which is advantageous as it does not typically reduce the aromatic ring or the chloro-substituent under these conditions.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction cluster_2 Salt Formation ketone 1-(4-chlorophenyl)butan-1-one imine Imine Intermediate ketone->imine + NH₃, - H₂O ammonia NH₃ imine2 Imine Intermediate amine 1-(4-Chlorophenyl)butan-1-amine imine2->amine + [H⁻] from NaBH₄ NaBH4 NaBH₄ amine2 1-(4-Chlorophenyl)butan-1-amine salt Hydrochloride Salt amine2->salt + HCl HCl HCl

Figure 3: Mechanism of Reductive Amination and Salt Formation.

Experimental Protocol: Reductive Amination and Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-chlorophenyl)butan-1-one182.6536.53 g0.2
Methanol-400 mL-
Ammonium Acetate77.0892.5 g1.2
Sodium Borohydride37.8315.13 g0.4
Diethyl Ether-500 mL-
Hydrochloric Acid (concentrated)-q.s.-
2M Sodium Hydroxide (aq)-200 mL-
Anhydrous Magnesium Sulfate-q.s.-

Procedure:

  • Imine Formation: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)butan-1-one (36.53 g, 0.2 mol) in methanol (400 mL). To this solution, add ammonium acetate (92.5 g, 1.2 mol). The mixture is heated to reflux for 2-3 hours to facilitate the formation of the imine.

  • Reduction: The reaction mixture is cooled to 0-5 °C in an ice bath. Sodium borohydride (15.13 g, 0.4 mol) is added portion-wise over a period of 1 hour, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved during the addition.

  • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4-6 hours. The reaction is then carefully quenched by the slow addition of water (100 mL).

  • Work-up of the Free Amine: The methanol is removed under reduced pressure. The remaining aqueous residue is made basic (pH > 12) by the addition of 2M sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether (3 x 150 mL).

  • Drying and Concentration: The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-(4-Chlorophenyl)butan-1-amine as an oil.

  • Hydrochloride Salt Formation: The crude amine is dissolved in diethyl ether (200 mL). Concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.

  • Isolation and Purification of the Salt: The suspension is stirred for 30 minutes and then filtered. The collected solid is washed with cold diethyl ether and dried in a vacuum oven to afford 1-(4-Chlorophenyl)butan-1-amine hydrochloride as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification if necessary.

Safety Considerations

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Butyryl chloride is also corrosive and a lachrymator. The reaction evolves HCl gas, which is toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reductive Amination: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions should be made slowly to control the rate of reaction and gas evolution. Ammonia is a corrosive and toxic gas with a pungent odor. Concentrated hydrochloric acid is highly corrosive. All procedures should be performed in a fume hood.

Characterization of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

The final product should be characterized to confirm its identity and purity. The following are expected analytical data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.6 (br s, 3H, -NH₃⁺), 7.5-7.4 (m, 4H, Ar-H), 4.2 (m, 1H, -CH(NH₃⁺)-), 1.8-1.6 (m, 2H, -CH₂-), 1.4-1.2 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~138.0, 132.5, 129.0, 128.5 (Ar-C), 55.0 (-CH(NH₃⁺)-), 35.0 (-CH₂-), 18.5 (-CH₂-), 13.5 (-CH₃).

  • IR (KBr, cm⁻¹): ~3000-2800 (N-H stretch of ammonium), ~1600, 1500, 1400 (aromatic C=C stretch), ~820 (para-disubstituted benzene C-H bend).

  • Mass Spectrometry (ESI+): m/z = 184.08 [M+H]⁺ (for the free amine).

Conclusion

This technical guide outlines a robust and well-established synthetic pathway for the preparation of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. The two-step sequence, involving a Friedel-Crafts acylation followed by a reductive amination, provides a reliable route to this valuable chemical intermediate. The detailed experimental protocols, mechanistic insights, and safety considerations provided herein are intended to assist researchers and scientists in the successful synthesis and characterization of this compound. Adherence to good laboratory practices and safety protocols is paramount throughout the execution of these procedures.

References

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 16). Help with (retro)synthesis of 4-Bromobutyrophenone. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. Retrieved from [Link]

  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2018). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 20(17), 5268-5272. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.orglett.8b022 reductive-amination-of-aldehyde-and-ketone-with-ammonia-and-h2-by-an-in-situ-generated-cobalt-catalyst-under-mild-conditions]([Link] reductive-amination-of-aldehyde-and-ketone-with-ammonia-and-h2-by-an-in-situ-generated-cobalt-catalyst-under-mild-conditions)

  • ChemBK. (n.d.). 1-(4-chlorophenyl)butan-1-amine hydrochloride. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobutyrophenone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Chlorobutyrophenone. PubChem Compound Database. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 22(5), 3565-3570. Retrieved from [Link]

  • Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)butan-1-amine hydrochloride, a chemical compound of interest to researchers and professionals in pharmaceutical development and material sciences. This document delves into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and potential applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

1-(4-Chlorophenyl)butan-1-amine is a primary amine characterized by a butan-1-amine structure with a 4-chlorophenyl group substituted at the first carbon position.[1] For enhanced stability and crystallinity, it is frequently utilized in its hydrochloride salt form, which is more amenable to pharmaceutical formulation.[1]

A clear distinction between the free base and its hydrochloride salt is crucial for procurement, synthesis, and regulatory purposes.

FormIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Hydrochloride Salt 1-(4-chlorophenyl)butan-1-amine hydrochloride1082688-38-7C₁₀H₁₅Cl₂N220.139
Free Base 1-(4-chlorophenyl)butan-1-amine51089-98-6C₁₀H₁₄ClN183.68

Data sourced from ChemBK and Echemi.[2][3]

Physicochemical Properties

The introduction of the 4-chlorophenyl group significantly influences the molecule's properties, rendering it hydrophobic.[1] The hydrochloride salt form generally exhibits improved solubility in aqueous media compared to the free base, a critical factor in many experimental and formulation contexts.

Table of Predicted and Known Properties:

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Weight183.68 g/mol 220.139 g/mol [1][2]
Predicted LogP~2.8Not specified[1]
SolubilityLow in water; soluble in organic solventsImproved aqueous solubility[1]
InChIKey (Free Base)PLUVSGOQNUXJGX-UHFFFAOYSA-NNot specified[1][3]
Canonical SMILESCCCC(C1=CC=C(C=C1)Cl)NC1=CC(=CC=C1CCCCN)Cl[1]

Synthesis and Manufacturing

The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride is not explicitly detailed in the provided search results. However, a logical and common synthetic pathway would involve the reductive amination of a corresponding ketone precursor, 1-(4-chlorophenyl)butan-1-one (also known as 4'-chlorobutyrophenone). This well-established method in medicinal chemistry offers a reliable route to the target amine.

Proposed Synthetic Workflow:

The process begins with the Friedel-Crafts acylation of chlorobenzene with butyryl chloride to yield the ketone intermediate. This ketone then undergoes reductive amination, followed by salt formation with hydrochloric acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Chlorobenzene Chlorobenzene Ketone 1-(4-chlorophenyl)butan-1-one (CAS: 4981-63-9) Chlorobenzene->Ketone AlCl₃ ButyrylChloride Butyryl Chloride ButyrylChloride->Ketone Ketone_ref 1-(4-chlorophenyl)butan-1-one Ammonia Ammonia (or equivalent) FreeBase 1-(4-Chlorophenyl)butan-1-amine (CAS: 51089-98-6) Ammonia->FreeBase FreeBase_ref Free Base Amine Ketone_ref->FreeBase Reducing Agent (e.g., NaBH₃CN) HCl Hydrochloric Acid FinalProduct 1-(4-Chlorophenyl)butan-1-amine HCl (CAS: 1082688-38-7) HCl->FinalProduct FreeBase_ref->FinalProduct

Sources

1-(4-Chlorophenyl)butan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characterization of 1-(4-Chlorophenyl)butan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)butan-1-amine hydrochloride, a primary amine of interest for its structural motifs relevant to medicinal chemistry.

While extensive solubility data for this specific molecule is not widely published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the necessary theoretical framework and provides detailed, field-proven experimental protocols to accurately determine the solubility and related physicochemical properties of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. The hydrochloride salt form is often preferred for pharmaceutical formulations over the free base due to its improved crystallinity and stability[1]. By following the methodologies described herein, research teams can generate the high-quality, reliable data required for informed decision-making in pre-formulation and lead optimization stages.

Physicochemical Properties: The Foundation of Solubility

The solubility of a molecule is not an isolated property but is intrinsically linked to its other physicochemical characteristics. A foundational understanding of these parameters is the first step in any solubility investigation.

The free base, 1-(4-Chlorophenyl)butan-1-amine, is characterized as having low solubility in water but is soluble in organic solvents[1]. The formation of the hydrochloride salt is intended to improve aqueous solubility. Key properties are summarized below.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)butan-1-amine and its Hydrochloride Salt

PropertyValueSource
Free Base (C₁₀H₁₄ClN)
Molecular Weight183.68 g/mol [1]
Predicted LogP~2.8[1]
Hydrochloride Salt (C₁₀H₁₅Cl₂N)
Molecular FormulaC₁₀H₁₅Cl₂N[2]
Molecular Weight220.14 g/mol Calculated
The Critical Role of pKa

For an ionizable compound like 1-(4-Chlorophenyl)butan-1-amine hydrochloride, the acid dissociation constant (pKa) is arguably the most critical parameter influencing its solubility. The pKa value dictates the pH at which 50% of the compound is in its ionized (protonated amine) form and 50% is in its non-ionized (free base) form. The ionized form is significantly more water-soluble than the neutral form. Therefore, determining the pKa is essential for predicting and understanding the pH-dependent solubility profile.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for pKa determination due to its simplicity and low cost[3][4]. The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added incrementally[4][5].

Materials:

  • 1-(4-Chlorophenyl)butan-1-amine hydrochloride

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

Procedure:

  • Preparation: Prepare a 1 mM solution of the compound in deionized water. To ensure a constant ionic strength throughout the titration, add KCl to a final concentration of 0.15 M[5].

  • Acidification: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Acidify the solution to approximately pH 2.0 by adding 0.1 M HCl[5]. This ensures the starting point of the titration has the amine fully protonated.

  • Titration: Immerse the pH electrode in the solution. Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[3][5]. Continue the titration until the pH reaches approximately 12.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the midpoint of the buffer region, or more accurately, from the peak of the first derivative plot (ΔpH/ΔV vs. V)[6].

Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in membrane permeability and solubility. It is commonly expressed as LogP or LogD.

  • LogP is the partition coefficient of the neutral (non-ionized) form of the molecule between n-octanol and water[7][8][9].

  • LogD is the distribution coefficient at a specific pH and accounts for the partition of both ionized and non-ionized species[7]. For an amine, LogD will be lower than LogP at pH values below its pKa because the ionized form is more water-soluble.

A predicted LogP of ~2.8 for the free base suggests it is moderately lipophilic[1]. Experimental determination is crucial for accurate assessment.

Theoretical Framework of Solubility

Understanding the distinction between different types of solubility is crucial for designing meaningful experiments and correctly interpreting the results.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure. This is the "true" solubility and is the gold standard for pre-formulation studies[10][11][12]. The shake-flask method is the most reliable technique for its determination[13].

Kinetic solubility refers to the concentration of a compound when it begins to precipitate from a solution that was initially prepared with a co-solvent (like DMSO) and then diluted into an aqueous buffer[10]. Kinetic solubility measurements often yield higher values than thermodynamic solubility because the compound may exist in a supersaturated or amorphous state[11][14][15]. While useful for high-throughput screening in early discovery, thermodynamic solubility is more relevant for development[10][16].

G cluster_0 Solubility Types cluster_1 Key Characteristics cluster_2 Primary Application Thermodynamic Thermodynamic Solubility (Equilibrium) TS_Char Gold Standard True Equilibrium Time-Independent Lower Value Thermodynamic->TS_Char is TS_App Drug Development Pre-formulation Thermodynamic->TS_App used in Kinetic Kinetic Solubility (Metastable) KS_Char High-Throughput Supersaturation Possible Time-Dependent Often Higher Value Kinetic->KS_Char is KS_App Early Discovery HTS Screening Kinetic->KS_App used in

Caption: Thermodynamic vs. Kinetic Solubility.

Factors Influencing Solubility of Amine Hydrochlorides
  • pH: As dictated by the Henderson-Hasselbalch equation, the solubility of 1-(4-Chlorophenyl)butan-1-amine hydrochloride will be highest at low pH (well below the pKa of the amine), where it exists predominantly in the highly soluble protonated form. As the pH increases towards and beyond the pKa, the equilibrium shifts towards the less soluble free base, causing a sharp decrease in solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this must be determined empirically.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.

Gold Standard Protocol: Thermodynamic Solubility by Shake-Flask Method

The saturation shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility[13][17]. The principle is to create a saturated solution in equilibrium with an excess of the solid drug, then measure the concentration of the dissolved drug[18].

Experimental Protocol

Materials:

  • 1-(4-Chlorophenyl)butan-1-amine hydrochloride (solid)

  • Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical equipment for quantification (e.g., HPLC-UV)

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific pH buffer. "Excess" means enough solid will remain undissolved at equilibrium. Visually confirm the presence of a suspension[13].

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24-48 hours[19][20]. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant[13].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed is the preferred method to avoid potential adsorption of the drug to filters[16].

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra precautionary step to remove any remaining fine particulates, the supernatant can be filtered through a syringe filter that has been pre-rinsed with the solution to minimize drug adsorption[16].

  • Dilution & Quantification: Accurately dilute the saturated solution with a suitable solvent (mobile phase is often ideal) to bring the concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical technique, such as HPLC-UV.

G Start Start Add Add Excess Solid to pH Buffer Start->Add Equilibrate Equilibrate (e.g., 24-48h shaking at constant temp) Add->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Sample Collect & Filter Supernatant Separate->Sample Quantify Dilute & Quantify (HPLC-UV) Sample->Quantify End End: Solubility Data Quantify->End

Caption: Shake-Flask Solubility Determination Workflow.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and selective method for quantifying the concentration of the dissolved compound in the saturated solution[12].

Protocol: HPLC Method Development Outline
  • Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The amine group necessitates a pH for the aqueous component that ensures good peak shape; typically, a pH of 2.5-4.0 is effective.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 1-(4-Chlorophenyl)butan-1-amine hydrochloride by running a UV scan. The chlorophenyl group should provide strong UV absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment and determine their concentration by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor to calculate the final solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for straightforward interpretation.

Table 2: Example Solubility Data Table for 1-(4-Chlorophenyl)butan-1-amine HCl at 25°C

pH of BufferSolubility (mg/mL)Solubility (mM)
2.0[Experimental Value][Calculated Value]
4.5[Experimental Value][Calculated Value]
6.8[Experimental Value][Calculated Value]
7.4[Experimental Value][Calculated Value]
9.0[Experimental Value][Calculated Value]

Plotting this data generates a pH-solubility profile, which is a critical tool in pre-formulation. For a basic compound like this, the profile will typically show high solubility at low pH, which remains flat until the pH approaches the pKa, after which the solubility will decrease significantly.

G cluster_0 cluster_1 Low_pH Low pH (pH << pKa) Ionized Predominantly Ionized (R-NH3+) High Solubility Low_pH->Ionized leads to pKa_point pH ≈ pKa Mixed Ionized <=> Neutral Solubility Decreasing pKa_point->Mixed leads to High_pH High pH (pH >> pKa) Neutral Predominantly Neutral (R-NH2) Low (Intrinsic) Solubility High_pH->Neutral leads to

Sources

Technical Whitepaper: Mechanistic Profiling of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an internal whitepaper for a drug discovery or toxicology research team. It synthesizes established Structure-Activity Relationship (SAR) principles to profile the theoretical mechanism of 1-(4-Chlorophenyl)butan-1-amine hydrochloride .[1]

Subject: Pharmacodynamic Speculation, SAR Analysis, and Validation Protocols Compound ID: 1-(4-Chlorophenyl)butan-1-amine HCl (CAS: 1082688-38-7) Class:


-Propylbenzylamine / Des-cyclobutyl Sibutramine Analog[1]

Executive Summary

1-(4-Chlorophenyl)butan-1-amine hydrochloride (hereafter CPBA ) is a primary amine scaffold structurally homologous to the anorectic agent Sibutramine and the neurotoxin para-chloroamphetamine (PCA) .[1]

Based on pharmacophore analysis, CPBA is predicted to function as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with high affinity for the Serotonin Transporter (SERT).[1] Unlike its phenethylamine counterparts (e.g., PCA), the benzylamine scaffold of CPBA likely favors reuptake inhibition over transporter-mediated release.[1] However, the presence of the 4-chlorophenyl moiety necessitates rigorous screening for serotonergic neurotoxicity.[1]

This guide outlines the theoretical binding mechanism and provides a self-validating experimental framework to confirm its pharmacological profile.[1]

Chemical Biology & Structural Context

The Pharmacophore

CPBA represents a "stripped-down" pharmacophore of Sibutramine.[1] It retains the critical lipophilic aryl group and the amine functionality but lacks the cyclobutyl ring constraint.

FeatureCPBASibutramine4-Chloroamphetamine (PCA)
Core Scaffold

-Propylbenzylamine
CyclobutanemethanaminePhenethylamine
N-Substitution Primary (

)
Tertiary (

)
Primary (

)
Aryl Sub. 4-Chloro4-Chloro4-Chloro
Primary Mode Reuptake Inhibition (Predicted) SNRI (Reuptake)Releaser (VMAT2 interaction)
The "Benzylamine Shift"

The critical distinction between CPBA and amphetamines lies in the amine position.

  • Phenethylamines (Amphetamines): Amine is on the

    
    -carbon relative to the ring.[1] This spacing mimics the endogenous neurotransmitter, facilitating translocation into the neuron via the transporter (substrate activity), leading to efflux.[1]
    
  • Benzylamines (CPBA): Amine is on the

    
    -carbon (benzylic).[1] This steric shortening often prevents the conformational change required for substrate translocation, locking the transporter in an outward-facing conformation (inhibitor activity).[1]
    

Mechanism of Action (Speculation)[1][2][3]

Primary Mechanism: Competitive Transporter Blockade

CPBA is hypothesized to bind to the orthosteric site (S1) of monoamine transporters, specifically SERT and NET.[1]

  • SERT Affinity: The 4-chloro substituent is a classic "affinity anchor" for SERT.[1] The halogen atom likely engages in hydrophobic interactions or halogen bonding within the hydrophobic pocket of the transporter, significantly increasing potency compared to the unsubstituted analog.

  • Lipophilic Tail: The butyl chain (propyl substituent at the

    
    -position) provides steric bulk that occupies the extracellular vestibule, stabilizing the inhibitor-bound state.[1]
    
Signaling Pathway Visualization

The following diagram illustrates the predicted blockade of the presynaptic reuptake mechanism.

G cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron SERT SERT / NET (Transporter) Presynaptic->SERT Expression 5 5 Presynaptic->5 SERT->Presynaptic Reuptake (BLOCKED) CPBA CPBA (Inhibitor) CPBA->SERT High Affinity Binding (Blockade) HT Vesicular Release HT->SERT Accumulation Postsynaptic Postsynaptic Receptor (Activation) HT->Postsynaptic Signal Transduction

Caption: CPBA binds to SERT/NET, preventing reuptake and increasing synaptic concentrations of 5-HT/NE.

Experimental Validation Framework

To transition from speculation to confirmed pharmacology, the following self-validating workflow is required.

Phase I: In Vitro Binding & Uptake

Objective: Determine affinity (


) and functional potency (

).[1]

Protocol:

  • Radioligand Binding:

    • Source: HEK293 cells stably expressing hSERT, hNET, and hDAT.[1]

    • Ligands:

      
      -Citalopram (SERT), 
      
      
      
      -Nisoxetine (NET),
      
      
      -WIN35,428 (DAT).[1]
    • Method: Incubate membranes with radioligand and varying concentrations of CPBA (

      
       to 
      
      
      
      M).[1] Terminate by rapid filtration.[1]
    • Success Metric:

      
       at SERT confirms high affinity.[1]
      
  • Functional Uptake Inhibition:

    • Method: Measure uptake of

      
      -Neurotransmitters into intact cells in the presence of CPBA.[1]
      
    • Differentiation: If

      
      , it acts as a pure inhibitor.[1] If 
      
      
      
      , it may be a substrate/releaser (see Phase II).[1]
Phase II: Releaser vs. Inhibitor Discrimination

Objective: Rule out amphetamine-like releasing activity (neurotoxicity risk).[1]

Protocol:

  • Superfusion Assay: Pre-load synaptosomes with

    
    -5-HT.[1] Superfuse with CPBA.
    
  • Analysis:

    • Result A (Inhibitor): No increase in basal efflux.[1]

    • Result B (Releaser): Dose-dependent increase in efflux (similar to PCA).

Validation Workflow Diagram

Workflow cluster_invitro In Vitro Profiling cluster_mech Mechanism Check Start CPBA Sample Binding Radioligand Binding (Ki Determination) Start->Binding Uptake Functional Uptake (IC50 Determination) Start->Uptake Efflux Superfusion Assay (Release vs Block) Binding->Efflux If Ki < 1uM Uptake->Efflux Decision Profile Classification Efflux->Decision

Caption: Step-by-step validation pipeline to classify CPBA as a reuptake inhibitor or releasing agent.

Safety & Toxicology: The "4-Chloro" Warning[1]

The presence of the 4-chlorophenyl group on a monoaminergic scaffold is a significant toxicological flag.[1]

  • Risk: Para-Chloroamphetamine (PCA) is a selective serotonergic neurotoxin.[1] It enters the neuron via SERT and depletes 5-HT, leading to long-term axonal damage.[1]

  • Mitigation in CPBA: As a benzylamine, CPBA may not be a substrate for SERT translocation.[1] If it cannot enter the neuron, it cannot cause the intracellular oxidative stress associated with PCA.

  • Mandatory Assay: Silver Staining (Fink-Heimer) or 5-HT Immunocytochemistry in rat brain slices 7 days post-administration to confirm lack of neurodegeneration.[1]

References

  • Sibutramine Pharmacology: Heal, D. J., et al. (1998).[1] Sibutramine: a novel anti-obesity drug.[1] A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link

  • PCA Neurotoxicity: Fuller, R. W. (1992).[1] The involvement of serotonin uptake in the neurotoxicity of para-chloroamphetamine. Annals of the New York Academy of Sciences. Link

  • Benzylamine SAR: Glennon, R. A., et al. (1984).[1] Stimulus properties of phenalkylamines. Pharmacology Biochemistry and Behavior.[1] Link

  • Compound Identity: PubChem. (n.d.). 1-(4-Chlorophenyl)butan-1-amine.[1][2][3][4] National Library of Medicine.[1] Link

Sources

Pharmacology of 1-(4-Chlorophenyl)butan-1-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the pharmacological profile, structure-activity relationships (SAR), and experimental characterization of 1-(4-chlorophenyl)butan-1-amine (also known as


-propyl-4-chlorobenzylamine) and its structural analogs. Distinct from the phenethylamine class (e.g., amphetamines), this scaffold represents a benzylamine  architecture. These compounds are primarily investigated for their activity as monoamine transporter modulators, with potential applications in metabolic disorders (obesity) and neuropsychiatry.

This document is designed for researchers requiring a rigorous framework for the synthesis, assay development, and mechanistic evaluation of this chemical series.

Part 1: Chemical Architecture & SAR Analysis

The Core Scaffold

The molecule consists of a 4-chlorophenyl ring attached to the C1 position of a butyl chain, with a primary amine also at C1. This creates a chiral center at the benzylic carbon.

  • IUPAC Name: 1-(4-Chlorophenyl)butan-1-amine[1][2][3][4][5][6]

  • Common Class:

    
    -alkylbenzylamine
    
  • Key Feature: Unlike amphetamines (phenyl-ethyl-amines), the amine is directly on the benzylic carbon. This alters metabolic stability and receptor binding kinetics.

Structure-Activity Relationships (SAR)

The pharmacological activity of this series acts as a function of three vectors: the alpha-chain length, the ring substitution, and the amine degree.

Table 1: SAR Vectors for Benzylamine Analogs

Structural VectorModificationPredicted Pharmacological Effect
Alpha-Chain Methyl (

-Me)
Increased potency; mimics endogenous trace amines.
Propyl (

-Pr)
Current Scaffold. Increased lipophilicity; enhanced SERT selectivity over DAT; reduced MAO degradation.
Cyclobutyl(e.g., Sibutramine metabolites). Rigidification often enhances binding affinity and metabolic stability.
Ring Substituent 4-Chloro Current Scaffold. Enhances SERT affinity (lipophilic/electronic); metabolic block at para-position.
4-FluoroReduces lipophilicity slightly; metabolic block; often retains stimulant properties.
3,4-DichloroDrastically increases SERT potency (super-agonist/inhibitor potential).
Amine Primary (-NH2)Balanced transporter affinity; substrate for MAO-B (unless sterically hindered).
N-MethylOften increases BBB penetration and DAT affinity.
Stereochemistry

The C1 position is chiral. In the related phenethylamine and benzylamine series, the (S)-enantiomer of alpha-alkyl derivatives (corresponding to the l-isomer in older nomenclature for some series, though specific rotation must be determined) is often the more active eutomer for transporter inhibition, whereas the (R)-enantiomer may exhibit weaker or distinct binding profiles.

Part 2: Pharmacodynamics & Mechanism of Action

Primary Mechanism: Monoamine Transporter Modulation

1-(4-Chlorophenyl)butan-1-amine analogs function primarily as Monoamine Reuptake Inhibitors (MRIs) or Monoamine Releasing Agents (MRAs) .

  • SERT (Serotonin Transporter): The 4-chloro substituent is a classic pharmacophore for SERT affinity (compare to Chlorphentermine, Para-chloroamphetamine). The bulky propyl chain likely favors a non-competitive or allosteric binding mode compared to smaller substrates.

  • NET (Norepinephrine Transporter): Moderate affinity is expected, contributing to sympathomimetic effects.

  • DAT (Dopamine Transporter): The extension from methyl to propyl at the alpha position generally reduces DAT affinity, potentially lowering abuse liability compared to amphetamine analogs.

Secondary Targets
  • Trace Amine-Associated Receptor 1 (TAAR1):

    
    -Alkylbenzylamines are privileged scaffolds for TAAR1 agonism, which modulates monoaminergic firing rates.
    
  • Monoamine Oxidase (MAO): While primary amines are MAO substrates, the steric bulk of the propyl group adjacent to the amine hinders enzymatic access, potentially acting as a competitive MAO inhibitor.

Visualization: Signaling Pathway

The following diagram illustrates the interaction of the analog with the synaptic cleft machinery.

SynapticMechanism Compound 1-(4-Cl)butan-1-amine SERT SERT Transporter (Primary Target) Compound->SERT Inhibition/Reversal NET NET Transporter Compound->NET Inhibition TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism VMAT2 VMAT2 (Vesicular) Compound->VMAT2 Weak Interaction (Lipophilic Entry) Synapse Synaptic Cleft (Increased 5-HT/NE) SERT->Synapse Prevents Reuptake TAAR1->SERT Internalization/Phosphorylation DAT DAT TAAR1->DAT Efflux Modulation

Caption: Mechanistic pathways of 1-(4-Chlorophenyl)butan-1-amine at the monoaminergic synapse.

Part 3: Experimental Protocols

Synthesis: Reductive Amination (The Leuckart-Wallach Approach)

This protocol is favored for its robustness in generating


-branched amines.

Reagents:

  • 4-Chlorobutyrophenone (Precursor)

  • Ammonium Formate (Amine source/Reductant)

  • Formic Acid (Solvent/Catalyst)

  • HCl (for hydrolysis)

Step-by-Step Methodology:

  • Condensation: Charge a round-bottom flask with 4-chlorobutyrophenone (1.0 eq) and ammonium formate (5.0 eq).

  • Reflux: Heat the mixture to 160-170°C. A Dean-Stark trap may be used to remove water, driving the equilibrium toward the N-formyl intermediate.

  • Hydrolysis: Once TLC indicates consumption of ketone, cool the mixture and add concentrated HCl (3.0 eq). Reflux for 2 hours to cleave the formyl group.

  • Workup: Basify the solution to pH 12 with NaOH. Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer over MgSO4. Convert to Hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base. Recrystallize from Isopropanol/Ether.

In Vitro Functional Assay: Monoamine Uptake Inhibition

To validate the pharmacological profile, a radioactive uptake assay using transfected HEK293 cells is the gold standard.

Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing hSERT, hNET, or hDAT. Plate at 50,000 cells/well in 96-well plates coated with Poly-D-Lysine.

  • Compound Dilution: Prepare serial dilutions of the analog (1 nM to 100 µM) in assay buffer (Krebs-Ringer-HEPES).

  • Incubation:

    • Wash cells 2x with warm buffer.

    • Add 50 µL of compound solution. Incubate for 10 min at 37°C.

  • Substrate Addition: Add 20 nM of radiolabeled substrate (

    
    , 
    
    
    
    , or
    
    
    ).
  • Termination: After 5-10 min, terminate reaction by rapid aspiration and washing with ice-cold buffer.

  • Quantification: Lyse cells with 1% SDS/NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model to determine

    
     and 
    
    
    
    .

Part 4: Safety & Toxicology Profile

Warning: As a research chemical with sympathomimetic properties, strict safety protocols are mandatory.

  • Cardiovascular Risk: Analogs with NET affinity can induce acute hypertension and tachycardia.

  • Serotonin Syndrome: High affinity for SERT, especially in combination with MAO inhibition, presents a risk of serotonin toxicity (hyperthermia, clonus, agitation).

  • Handling:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

    • PPE: Nitrile gloves, safety goggles, and fume hood utilization are required during synthesis and handling.

Part 5: References

  • PubChem. (2025). 1-(4-Chlorophenyl)butan-1-amine.[1][2][3][4][5][6][7][8] National Library of Medicine. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. (Contextual grounding for monoamine transporter protocols).

  • Glennon, R. A., et al. (1984). Structure-activity relationships of alpha-alkylbenzylamines. Journal of Medicinal Chemistry. (Foundational SAR for the scaffold).

  • Stockner, T., et al. (2013). Molecular dynamics of the serotonin transporter: structure-activity relationship of substrates and inhibitors. PLOS Computational Biology. (Mechanistic grounding).[9][10]

Sources

theoretical modeling of 1-(4-Chlorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Theoretical Modeling & Computational Characterization of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

Executive Summary

This technical guide provides a rigorous theoretical framework for modeling 1-(4-Chlorophenyl)butan-1-amine hydrochloride , a chiral primary amine structurally significant as a pharmacophore in monoamine transporter (MAT) inhibition.[1] This molecule shares structural homology with metabolites of sibutramine and sertraline, making its computational analysis critical for understanding structure-activity relationships (SAR) in psychopharmacology.[1]

This document outlines a dual-layer modeling approach:

  • Quantum Mechanical (QM): Density Functional Theory (DFT) for electronic properties, frontier orbitals, and vibrational analysis of the hydrochloride salt lattice.[1]

  • Molecular Mechanics (MM): Molecular docking simulations to predict binding affinity against the Serotonin Transporter (SERT), focusing on the critical salt-bridge interactions governed by the protonated amine.[1]

Chemical Identity & Structural Significance

The target molecule is a hydrochloride salt of a primary benzylic amine with a 4-chlorophenyl substituent and a flexible butyl chain.[1]

PropertySpecification
IUPAC Name 1-(4-Chlorophenyl)butan-1-amine hydrochloride
Formula C₁₀H₁₄ClN[1][2][3] · HCl (Total: C₁₀H₁₅Cl₂N)
Molecular Weight ~220.14 g/mol
Chirality The C1 carbon is a stereocenter (R/S enantiomers).[1]
Key Pharmacophore 4-Cl-Phenyl (Lipophilic/Halogen bond donor) + Protonated Amine (Ionic anchor).[1]

Scientific Rationale: The 4-chlorophenyl motif acts as a lipophilic anchor, often engaging in


-

stacking or halogen bonding within protein pockets.[1] The primary amine, under physiological pH and in its HCl salt form, exists as an ammonium cation (

), which is obligate for high-affinity binding to the conserved Aspartate residue in monoamine transporters (e.g., Asp98 in hSERT).

Computational Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, the modeling workflow must be self-validating.[1] This means every computational step includes a convergence check or a reference comparison.[1]

Quantum Mechanical Framework (DFT)

Objective: Determine the stable conformers, charge distribution (MEP), and spectroscopic signatures.

  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][4]

  • Basis Set: 6-311++G(d,p).[1][4] The diffuse functions (++) are non-negotiable for describing the anionic chloride (

    
    ) and the lone pairs on the nitrogen/chlorine correctly.[1]
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate the aqueous biological environment.[1]
    

Validation Step:

  • Frequency Calculation: Following geometry optimization, a frequency calculation must be performed.[1] A valid ground state structure must possess zero imaginary frequencies .[1]

  • NBO Analysis: Natural Bond Orbital analysis is required to quantify the hyperconjugative interactions (e.g.,

    
    ) that stabilize the conformation.[1]
    
Molecular Docking Framework

Objective: Predict binding modes in the human Serotonin Transporter (hSERT).

  • Target Structure: Cryo-EM structure of hSERT (e.g., PDB ID: 5I6X or 6AWN ).[1]

  • Ligand State: The amine must be modeled as protonated (

    
     charge).[1]
    
  • Grid Box: Centered on the central binding site (S1), defined by residues Asp98, Tyr95, and Ile172.

Validation Step:

  • Redocking: Before docking the target, the co-crystallized ligand (e.g., paroxetine or ibogaine) must be extracted and redocked.[1] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
    .
    

Detailed Experimental Protocols

Protocol A: DFT Optimization & Electronic Property Calculation
  • Conformer Generation: Use a force field (MMFF94) to generate a library of rotamers for the butyl chain.[1] The C1-C2-C3-C4 dihedral angle is the primary degree of freedom.[1]

  • Input Preparation: Construct the .gjf or .inp file with the lowest energy conformer.[1]

    • Route Section:# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

  • Execution: Run the job (Gaussian/ORCA).

  • MEP Mapping: Generate the Molecular Electrostatic Potential surface.

    • Critical Check: Ensure the blue region (positive potential) is localized over the

      
       group and the red region (negative) over the 
      
      
      
      counterion (if modeled explicitly) or the aromatic chlorine.[1]
  • HOMO-LUMO Gap: Extract orbital energies to calculate chemical hardness (

    
    ).
    
    • 
      [1]
      
    • Relevance: A larger gap indicates higher kinetic stability, relevant for shelf-life prediction of the salt.[1]

Protocol B: Molecular Docking Workflow
  • Protein Prep:

    • Remove water molecules (unless bridging waters are known to be catalytic).[1]

    • Add polar hydrogens.[1]

    • Calculate partial charges (Gasteiger-Marsili method).[1]

  • Ligand Prep:

    • Construct both (R) and (S) enantiomers.[1]

    • Minimize energy using the UFF force field.[1]

    • Crucial: Set total charge to +1 (Ammonium form).

  • Grid Generation:

    • Center: X, Y, Z coordinates of the central Aspartate (Asp98 in hSERT).

    • Size:

      
       Å.[1]
      
  • Docking Run:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).[1]

    • Runs: 50 independent runs.

    • Clustering: Cluster poses within 2.0 Å RMSD.[1]

Data Visualization & Logic Flow

Workflow Logic: From Theory to Binding Prediction

ModelingWorkflow cluster_QM Quantum Mechanics (DFT) cluster_Docking Molecular Docking (hSERT) Start Start: 1-(4-Chlorophenyl)butan-1-amine GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check: No Imaginary Freq) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq (Fail) MEP MEP Surface & Charge Analysis (Identify H-bond donors) FreqCalc->MEP Valid LigPrep Ligand Prep (Protonation: -NH3+) MEP->LigPrep Charge Data GridGen Grid Generation (Target: Asp98/Tyr95) LigPrep->GridGen DockingRun Lamarckian Genetic Algorithm GridGen->DockingRun Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) DockingRun->Analysis

Figure 1: Integrated Computational Workflow.[1] The process ensures QM-validated electronic properties inform the charge parameters used in MM docking.

Predicted Quantitative Data

Based on structural analogs (e.g., desmethylsibutramine) and standard DFT benchmarks for chlorophenyl-amines, the following properties are the expected output ranges for the optimized hydrochloride salt .

ParameterPredicted Value RangeInterpretation
C-N Bond Length 1.48 - 1.50 ÅTypical for

C -

N single bond.[1]
Dipole Moment (

)
4.5 - 6.0 DebyeHigh polarity due to ionic nature (

).[1]
HOMO Energy -6.2 to -6.5 eVIndicates ionization potential; localized on the aromatic ring.[1]
LUMO Energy -1.0 to -1.5 eVLocalized on the C-Cl antibonding orbital.[1]
Binding Energy (hSERT) -8.5 to -9.8 kcal/molStrong affinity driven by ionic anchor (Asp98).[1]

Mechanism of Action: The Structural Basis

The theoretical modeling aims to confirm the "Ionic-Lipophilic" binding mode.[1]

  • The Ionic Anchor: The MEP analysis will confirm the highest positive electrostatic potential is at the ammonium hydrogens.[1] In the docking simulation, this moiety forms a salt bridge with Asp98 in hSERT.[1] This is the "gatekeeper" interaction for all monoamine substrates.[1]

  • The Lipophilic Clamp: The 4-chlorophenyl ring projects into the hydrophobic S1 pocket, engaging in edge-to-face

    
    -
    
    
    
    stacking with Tyr95 or Phe341 .[1]
  • Halogen Bonding: The Chlorine atom (specifically the

    
    -hole predicted by DFT) may form a halogen bond with backbone carbonyls (e.g., Ala169), enhancing selectivity over NET or DAT.[1]
    
Signaling Pathway & Inhibition Logic

Pathway Drug 1-(4-Cl-Ph)butan-1-amine SERT Serotonin Transporter (hSERT) Drug->SERT Competitive Binding (Ki ~ nM range) Reuptake 5-HT Reuptake Drug->Reuptake Blocks SERT->Reuptake Normal Function Synapse Synaptic Cleft (High 5-HT) Reuptake->Synapse Accumulation

Figure 2: Pharmacological Logic. The molecule acts as a competitive inhibitor of SERT, preventing serotonin reuptake and increasing synaptic concentration.

References

  • Crystal Structure of MATs: Coleman, J. A., Green, E. M., & Gouaux, E. (2016).[1] X-ray structures and mechanism of the human serotonin transporter.[1] Nature, 532(7599), 334–339.[1] Link

  • DFT Methodology: Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Docking Algorithms: Morris, G. M., et al. (2009).[1] AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.[1] Journal of Computational Chemistry, 30(16), 2785–2791.[1] Link

  • Sibutramine/Analog Modeling: Ghorab, M. M., et al. (2017).[1] Molecular docking and DFT studies of some new sulfonamide derivatives as potential anticancer agents.[1] Chemistry Central Journal. (Cited for protocol similarity in chlorophenyl-amine derivatives).[1] Link

  • General Properties of 1-(4-chlorophenyl)butan-1-amine: PubChem Compound Summary for CID 10773822.[1] Link

Sources

Methodological & Application

HPLC method for 1-(4-Chlorophenyl)butan-1-amine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride . As a primary amine with a lipophilic chlorophenyl moiety, this compound presents specific chromatographic challenges, notably peak tailing due to silanol interactions. This guide provides a scientifically grounded methodology using a low-pH phosphate buffer system on a base-deactivated C18 column to ensure sharp peak shape, high resolution, and linear response.[1] The protocol aligns with ICH Q2(R1) validation standards.

Introduction & Scientific Rationale

The Analyte

1-(4-Chlorophenyl)butan-1-amine is a primary alkyl amine attached to a chlorophenyl ring.[1][2] It shares structural homology with metabolites of anorectics (e.g., didesmethylsibutramine) and serves as a chiral building block in pharmaceutical synthesis.

  • Chemical Nature: Amphiphilic (hydrophobic aromatic ring + polar, ionizable amino group).

  • pKa: Approximately 9.5–10.5 (typical for primary alkyl amines).[1] At pH < 8, it exists predominantly as the protonated cation (

    
    ).[1]
    
The "Silanol Problem" in Amine Analysis

The critical challenge in analyzing 1-(4-Chlorophenyl)butan-1-amine is peak tailing . Silica-based columns contain residual silanol groups (


).[1] At neutral pH, these silanols ionize (

) and act as cation exchangers, binding strongly to the positively charged amine analyte. This secondary interaction causes peak broadening and tailing.[1][3]
The Solution: Mechanistic Control

To overcome this, our protocol employs a Low pH / High Ionic Strength strategy:

  • pH Suppression (pH 2.5): At pH 2.5, residual silanols are protonated (neutral), preventing ionic interaction with the amine.

  • Competitive Binding: The use of a phosphate buffer provides cations (

    
     or 
    
    
    
    ) that compete for any remaining active sites.[1]
  • Base Deactivation: We utilize an "End-capped" or "Base-Deactivated Silica" (BDS) column to physically shield the silica surface.[1]

Experimental Protocol

Reagents and Materials
  • Analyte: 1-(4-Chlorophenyl)butan-1-amine Hydrochloride (Reference Standard).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions

The following conditions are optimized for stability and peak symmetry.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]High surface coverage (end-capping) prevents amine tailing.[1]
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

.
Low pH suppresses silanol ionization; buffer maintains reproducibility.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic chlorophenyl group.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 220 nmThe chlorophenyl ring has strong absorption at low UV (210-220 nm).[1]
Column Temp. 30°CImproves mass transfer and peak sharpness.[1]
Injection Volume 10 µLStandard loop volume.[1]
Gradient Program

A gradient is recommended to elute potential synthesis impurities or late-eluting dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.04060Linear ramp to elute analyte
12.01090Wash step (remove highly lipophilic impurities)
15.01090Hold wash
15.19010Return to initial
20.09010Re-equilibration (Critical)
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-(4-Chlorophenyl)butan-1-amine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Buffer).[1]

    • Note: Diluting in the starting mobile phase ensures the sample solvent is weaker than the eluent, preventing "peak fronting."

Method Validation (ICH Q2 Compliant)

To ensure the method is "fit for purpose," the following validation parameters must be assessed.

System Suitability Criteria

Before running samples, inject the Working Standard (n=5) to verify system performance.

ParameterAcceptance Criteria
Precision (RSD)

2.0% for Peak Area
Tailing Factor (

)

1.5 (Ideal is 0.9 - 1.2)
Theoretical Plates (N)

5000
Resolution (

)

2.0 (between analyte and nearest impurity)
Linearity and Range

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][4]

Visualization of Workflows

Analytical Workflow Diagram

This diagram outlines the end-to-end process from sample receipt to data reporting.[1]

AnalyticalWorkflow Sample Sample Receipt (Solid HCl Salt) Weighing Weighing & Dissolution (50:50 H2O:ACN) Sample->Weighing 10 mg Dilution Dilution to Working Conc. (in Mobile Phase A) Weighing->Dilution Aliquot HPLC HPLC Analysis (C18, pH 2.5, UV 220nm) Dilution->HPLC Inject 10 µL Data Data Processing (Integration) HPLC->Data Chromatogram Report Final Report (Purity/Assay) Data->Report Calc %

Figure 1: Step-by-step analytical workflow for 1-(4-Chlorophenyl)butan-1-amine analysis.

Troubleshooting Decision Tree (Peak Tailing)

A logic tree to diagnose and fix the most common issue: peak tailing.

Troubleshooting Start Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Is it > 3.0? Start->CheckPH ActionPH Lower pH to 2.5 (Suppress Silanols) CheckPH->ActionPH Yes CheckCol Check Column Type Is it older Type-A Silica? CheckPH->CheckCol No ActionPH->CheckCol ActionCol Switch to BDS or Hybrid C18 Column CheckCol->ActionCol Yes CheckConc Check Sample Conc. Is column overloaded? CheckCol->CheckConc No ActionDil Dilute Sample Reduce Injection Vol CheckConc->ActionDil Yes ActionTEA Add 0.1% TEA (Silanol Blocker) CheckConc->ActionTEA No (Last Resort)

Figure 2: Troubleshooting logic for resolving amine peak tailing.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is

3.[1]0. If persistent, add 0.1% Triethylamine (TEA) to the buffer [1].[1]
Peak Fronting Solvent mismatchDissolve/dilute the sample in the starting mobile phase (90% Buffer) rather than 100% ACN.
Retention Drift Column aging (loss of end-capping)Primary amines strip end-capping over time.[1] Replace column or use a "Sterically Protected" C18.
High Backpressure Salt precipitationEnsure the buffer concentration is not too high when mixing with 90% ACN.[1] 20mM is safe; 50mM risks precipitation.[1]

References

  • Phenomenex. (2025).[1][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • FDA. (2021).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites (Structural Analogs). Retrieved from [Link]

Sources

Application Note: Neuropharmacological Characterization of 1-(4-Chlorophenyl)butan-1-amine HCl

[1][2]

Introduction & Pharmacological Context

1-(4-Chlorophenyl)butan-1-amine HCl (CAS: 1082688-38-7) is a primary amine structurally classified as an


-propyl-4-chlorobenzylamine1212

While structurally distinct from amphetamines (where the amine is on the


Monoamine Transporter (MAT) inhibitorsMonoamine Oxidase (MAO) inhibitors1

Critical Research Objective: This compound bears structural similarity to para-chloroamphetamine (PCA), a known serotonergic neurotoxin.[1][2] Therefore, experimental design must rigorously distinguish between therapeutic reuptake inhibition and neurotoxic substrate activity .[1][2]

Safety & Handling (Material Safety)
  • Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant.[1][2][3]

  • Specific Warning: As a chlorinated arylamine, treat as a potential neurotoxin until viability data confirms otherwise.[1][2]

  • PPE: Nitrile gloves (double-gloved recommended), particulate respirator (N95/P100), and safety goggles.[1][2] Handle exclusively in a fume hood.

Experimental Workflow Overview

The following workflow is designed to deconvolute the specific neurochemical target (Transporter vs. Enzyme) and establish a safety margin.

ExperimentalWorkflowcluster_AssaysIn Vitro ProfilingStockStock Preparation(10 mM in DMSO)DilutionSerial Dilution(1 nM - 100 u00b5M)Stock->DilutionMATMAT Uptake Assay(HEK293-SERT/NET/DAT)Dilution->MATMAOMAO Enzymatic Screen(Recombinant hMAO-A/B)Dilution->MAOToxNeurotoxicity Screen(SH-SY5Y Viability)Dilution->ToxAnalysisData Analysis(IC50 & Ki Calculation)MAT->AnalysisMAO->AnalysisTox->Analysis

Figure 1: Integrated workflow for pharmacological profiling.[1][2][4] Parallel streams assess transporter affinity, enzymatic inhibition, and cellular toxicity.[1]

Protocol A: Monoamine Transporter Uptake Inhibition

Objective: Determine if the compound inhibits the reuptake of 5-HT, DA, or NE via their respective transporters (SERT, DAT, NET).[1]

System Validation
  • Cell Model: HEK293 cells stably transfected with human SERT, DAT, or NET.[1][5]

  • Why HEK293? Synaptosomes contain mixed transporters and metabolizing enzymes.[1][2] Transfected cells provide a "clean" system to isolate specific transporter kinetics.[1][2]

Reagents & Buffer Composition
ComponentConcentrationFunction
Krebs-Ringer-HEPES (KRH) Base BufferPhysiological medium
NaCl120 mMNa+ gradient driver (Essential for MAT function)
KCl4.7 mMMembrane potential maintenance
CaCl22.2 mMCalcium homeostasis
HEPES10 mMpH buffering (7.[1][2]4)
Glucose1.8 g/LMetabolic energy source
Ascorbic Acid100

M
Prevents oxidation of radioligands (Critical for DA/NE)
Pargyline100

M
MAO inhibitor (Prevents intracellular degradation)
Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK293-MAT cells at

      
       cells/well in Poly-D-Lysine coated 96-well plates 24 hours prior.
      
    • Aspirate growth medium and wash 1x with warm KRH buffer.[1][2]

  • Pre-Incubation (Equilibrium):

    • Add 100

      
      L  of 1-(4-Chlorophenyl)butan-1-amine HCl (diluted in KRH) to wells.
      
    • Concentration range:

      
       M to 
      
      
      M (semi-log steps).
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 25

      
      L  of radioligand solution.[1][2][6]
      
    • SERT:

      
      -HT (Final conc: 20 nM).
      
    • DAT:

      
      Dopamine (Final conc: 20 nM).[1][2]
      
    • NET:

      
      Norepinephrine (Final conc: 20 nM).[1][2]
      
    • Incubate for 6-10 minutes at 37°C. Note: Keep time short to measure initial velocity (

      
      ).
      
  • Termination:

    • Rapidly aspirate buffer.[1][2]

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).[1][2]

  • Lysis & Detection:

    • Lyse cells with 1% SDS or 0.1M NaOH.[2]

    • Transfer lysate to scintillation vials with cocktail.

    • Quantify via Liquid Scintillation Counting (LSC).[1][2]

Protocol B: Neurotoxicity Assessment (Safety Profiling)

Objective: Differentiate between pharmacological inhibition and cytotoxicity. 4-chlorinated aromatics can cause oxidative stress or mitochondrial uncoupling.[1][2]

Assay Design
  • Cell Line: SH-SY5Y (Human Neuroblastoma).[1][2][7] Differentiated cells are preferred for higher sensitivity to neurotoxins.[1][2]

  • Readout: MTT Assay (Mitochondrial function) and LDH Release (Membrane integrity).

Methodology
  • Treatment: Incubate SH-SY5Y cells with compound (1

    
    M, 10 
    
    
    M, 100
    
    
    M) for 24 hours .[1][2]
  • Positive Control: 4-Chloroamphetamine (PCA) or Rotenone (known neurotoxins).[1][2]

  • MTT Addition: Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Threshold: >20% reduction in viability at pharmacological concentrations indicates potential neurotoxicity.[1][2]

Data Analysis & Mechanistic Interpretation[1][2][7]

Calculating Affinity ( )

Raw CPM data must be converted to % Inhibition.[1][2] Use the Cheng-Prusoff Equation to determine the absolute inhibition constant (


8
12
  • 
    :  Concentration inhibiting 50% of uptake (derived from non-linear regression).[1][2]
    
  • 
    :  Concentration of radioligand used (e.g., 20 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined via homologous competition or saturation binding).
    
Mechanistic Visualization

Understanding the interaction at the synaptic cleft is vital for interpreting results.

SynapticMechanismCompound1-(4-Cl)butan-1-amineTransporterMonoamine Transporter(SERT/NET)Compound->Transporter Competitive Inhibition(Primary Mechanism)MAOMitochondrial MAOCompound->MAO Potential Inhibition(Secondary Mechanism)VesicleSynaptic VesicleTransporter->Vesicle Reuptake Blockade

Figure 2: Putative Mechanism of Action.[1][2] The compound primarily competes for the transporter site (SERT/NET), increasing synaptic monoamine levels. Secondary interactions with MAO enzymes are possible due to the

References

  • Cheng Y, Prusoff WH. (1973).[1][2][9] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Tatsumi M, et al. (1997).[1][2] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. (Standard reference for HEK293-MAT protocols).

  • Fuller RW. (1992).[1][2] Pharmacology of p-chloroamphetamine: a tool for studying the serotonin neuron.[2] Neuropharmacology. (Reference for 4-chloro neurotoxicity).[1][2][7]

  • PubChem Compound Summary. (2023). 1-(4-Chlorophenyl)butan-1-amine.[1][2][7][10][11][12] National Center for Biotechnology Information.[1][2]

  • Sigma-Aldrich. (2023).[1][2] Monoamine Oxidase Assay Kit Technical Bulletin.

Application Note & Protocol: High-Throughput Fluorescence-Based Assay for Screening Monoamine Oxidase (MAO) Inhibitory Activity of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for a robust and high-throughput fluorescence-based assay to evaluate the inhibitory potential of 1-(4-Chlorophenyl)butan-1-amine hydrochloride against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological and psychiatric disorders.[1] This application note outlines the scientific principles, provides a step-by-step protocol, and details data analysis for researchers in pharmacology and drug development.

Introduction and Scientific Rationale

1-(4-Chlorophenyl)butan-1-amine hydrochloride is a primary amine with a chemical structure that suggests potential interaction with monoamine oxidases.[2][3] MAOs are flavoenzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The enzymatic reaction catalyzed by MAO produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[4][5]

This assay leverages the production of hydrogen peroxide to quantify MAO activity. The protocol employs a highly sensitive and stable fluorogenic probe, N-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the amount of H₂O₂ generated and, consequently, to the MAO enzyme activity. A decrease in fluorescence in the presence of a test compound, such as 1-(4-Chlorophenyl)butan-1-amine hydrochloride, indicates inhibition of the MAO enzyme. This method is highly amenable to high-throughput screening (HTS) formats.[4]

Assay Principle and Workflow

The core of this assay is the enzymatic reaction of MAO with a substrate, leading to the production of hydrogen peroxide, which is then detected in a coupled enzymatic reaction that generates a fluorescent signal.

Diagram of the Assay Principle

Assay_Principle cluster_MAO_reaction MAO Enzymatic Reaction cluster_Detection_reaction Fluorescent Detection Monoamine Substrate Monoamine Substrate MAO_Enzyme MAO-A or MAO-B Monoamine Substrate->MAO_Enzyme O2, H2O Products Aldehyde + NH3 + H2O2 MAO_Enzyme->Products H2O2 Hydrogen Peroxide (H2O2) HRP Horseradish Peroxidase (HRP) H2O2->HRP Amplex_Red Amplex® Red (non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (fluorescent) HRP->Resorufin Test_Compound 1-(4-Chlorophenyl)butan-1-amine hydrochloride Test_Compound->MAO_Enzyme Inhibition?

Caption: Workflow of the fluorescence-based MAO inhibition assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Temperature
Recombinant Human MAO-ASigma-AldrichM7316-80°C
Recombinant Human MAO-BSigma-AldrichM7441-80°C
1-(4-Chlorophenyl)butan-1-amine hydrochlorideVariesVariesRoom Temperature
Amplex® Red ReagentThermo FisherA12222-20°C, desiccated
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
p-Tyramine hydrochloride (MAO substrate)Sigma-AldrichT2879Room Temperature
Benzylamine hydrochloride (MAO-B substrate)Sigma-AldrichB5627Room Temperature
Clorgyline hydrochloride (MAO-A inhibitor)Sigma-AldrichM3778-20°C
Selegiline hydrochloride (MAO-B inhibitor)Sigma-AldrichM0035-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
Sodium Phosphate Buffer, 0.5 M, pH 7.4VariesVariesRoom Temperature
384-well black, flat-bottom platesCorning3571Room Temperature

Detailed Assay Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Reagent Preparation
  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(4-Chlorophenyl)butan-1-amine hydrochloride in DMSO. Create a dilution series in DMSO to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Control Inhibitor Stocks: Prepare 10 mM stock solutions of clorgyline (for MAO-A) and selegiline (for MAO-B) in DMSO.

  • MAO Enzyme Working Solutions: Thaw recombinant human MAO-A and MAO-B on ice. Dilute to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically by running a titration curve, aiming for a robust signal-to-background ratio.

  • Substrate Working Solutions:

    • MAO-A: Prepare a working solution of p-tyramine in Assay Buffer.

    • MAO-B: Prepare a working solution of benzylamine in Assay Buffer. The final substrate concentration should be at or near the Km value for each enzyme to ensure sensitivity to competitive inhibitors.[4]

  • Detection Reagent Mixture: Prepare fresh before use. Mix Amplex® Red and HRP in Assay Buffer to achieve the desired final concentrations. Protect from light.

Assay Procedure
  • Compound Plating: Add 1 µL of the diluted test compound, control inhibitors, or DMSO (for vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well. For background wells, add 20 µL of Assay Buffer without the enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the corresponding substrate working solution (p-tyramine for MAO-A, benzylamine for MAO-B) to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Detection: Add 20 µL of the Detection Reagent Mixture to each well. Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

Experimental Workflow Diagram

Workflow A 1. Compound Plating (1 µL of test compound/DMSO) B 2. Enzyme Addition (20 µL of MAO-A or MAO-B) A->B C 3. Pre-incubation (15 min at 37°C) B->C D 4. Reaction Initiation (20 µL of substrate) C->D E 5. Incubation (60 min at 37°C) D->E F 6. Signal Detection (20 µL of Detection Reagent) E->F G 7. Fluorescence Reading (Ex: 530-560 nm, Em: 590 nm) F->G

Caption: Step-by-step experimental workflow for the MAO inhibition assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the background wells (no enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Vehicle_Control - Signal_Background))

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation
CompoundTargetIC₅₀ (µM)
1-(4-Chlorophenyl)butan-1-amine hydrochlorideMAO-A[Data]
1-(4-Chlorophenyl)butan-1-amine hydrochlorideMAO-B[Data]
Clorgyline (Control)MAO-A[Data]
Selegiline (Control)MAO-B[Data]

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescenceAutofluorescence of test compound or plateRead the plate before adding the detection reagent to check for compound autofluorescence. Use non-binding plates.
Contaminated reagentsUse fresh, high-purity reagents.
Low signal-to-background ratioInsufficient enzyme or substrate concentrationOptimize enzyme and substrate concentrations through titration experiments.
Inactive enzymeEnsure proper storage and handling of the enzyme.
High well-to-well variabilityPipetting errorsUse calibrated pipettes and ensure proper mixing.
Edge effectsAvoid using the outer wells of the plate or fill them with buffer.

Conclusion

The described fluorescence-based assay provides a reliable and efficient method for assessing the inhibitory activity of 1-(4-Chlorophenyl)butan-1-amine hydrochloride against MAO-A and MAO-B. This protocol can be readily adapted for the screening of other novel compounds, facilitating the discovery of new therapeutic agents targeting the monoamine oxidase system.

References

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors. InTech.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. Available from: [Link]

  • GSRS. 1-(4-CHLOROPHENYL)BUTAN-1-OL. Available from: [Link]

  • PubChem. 4'-Chlorobutyrophenone. Available from: [Link]

  • Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 1717, pp. 83-92). Humana Press. Available from: [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available from: [Link]

  • Szpot, P., Siczek, M., Wachelko, O., Zawadzki, M., & Chłopaś-Konowałek, A. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (3-MEC). Crystals, 9(11), 555. Available from: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]

  • Pferschy-Wenzig, E. M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(18), 4153. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Maccallini, C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 253.
  • Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

  • Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010. Available from: [Link]

  • ChemBK. 1-(4-chlorophenyl)butan-1-amine hydrochloride. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Chlorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the purification of this chiral amine hydrochloride.

Introduction: The Challenge of Purifying Chiral Amine Hydrochlorides

1-(4-Chlorophenyl)butan-1-amine is a chiral primary amine of significant interest in pharmaceutical development.[1][2] Its hydrochloride salt is often the preferred form due to its improved crystallinity and stability.[1] However, achieving high purity of this salt can be challenging due to the inherent properties of amines and the potential for various process-related impurities. This guide will walk you through common issues and their solutions, from identifying potential impurities to selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 1-(4-Chlorophenyl)butan-1-amine hydrochloride?

The impurity profile of your sample is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the reductive amination of 4'-chlorobutyrophenone.[3][4] Based on this pathway, the following are the most probable impurities:

  • Unreacted Starting Material: 4'-Chlorobutyrophenone.

  • Intermediate Species: The corresponding imine intermediate.

  • Over-reduction or Side-reaction Products: 1-(4-Chlorophenyl)butan-1-ol, formed from the reduction of the ketone starting material.[5]

  • Enantiomeric Impurity: The undesired enantiomer of 1-(4-chlorophenyl)butan-1-amine.

Understanding the potential impurities is the first critical step in developing a successful purification strategy.[5]

Q2: My 1-(4-Chlorophenyl)butan-1-amine hydrochloride is an off-white or yellowish solid. How can I improve its color?

Discoloration often indicates the presence of minor impurities, which can sometimes be removed by recrystallization. For a closely related compound, 1-(4-chlorophenyl)-2-methylpropan-1-one, recrystallization from ethanol, a hexane/acetone mixture, or an ethanol/water mixture has proven effective in yielding a white crystalline solid.[6] It is highly probable that similar solvent systems will be effective for your compound.

Activated charcoal treatment during recrystallization can also be employed to remove colored impurities. However, use it judiciously as it can sometimes adsorb the product, leading to lower yields.

Q3: I'm struggling to get my 1-(4-Chlorophenyl)butan-1-amine hydrochloride to crystallize. What can I do?

Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system.

Troubleshooting Steps:

  • Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7] For amine hydrochlorides, which are salts, polar solvents are generally a good starting point. Consider screening the following:

    • Alcohols (e.g., ethanol, isopropanol)

    • Mixed solvent systems (e.g., ethanol/water, acetone/hexane)[6]

  • Free Base Conversion: If direct crystallization of the hydrochloride salt is problematic, an alternative approach is to convert the salt back to the free amine, purify the free amine (e.g., by column chromatography or distillation), and then re-form the hydrochloride salt in a clean system.[8] To precipitate the hydrochloride salt from a solution of the free amine, you can use a solution of HCl in a non-aqueous solvent like diethyl ether or isopropanol.[9]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing chemical purity and, with the appropriate chiral column, for determining enantiomeric purity.[2][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Amines can sometimes exhibit poor peak shape on standard GC columns, so derivatization might be necessary for accurate quantification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For a related compound, the purified form has a melting point of approximately 36-39 °C.[6]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common purification issues.

Scenario 1: Broad or Tailing Peaks in HPLC Analysis

Problem: You observe broad or tailing peaks for your main compound during reverse-phase HPLC analysis.

Causality: Amines are basic compounds and can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to poor peak shape.[13]

Solutions:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a salt (e.g., 20-50 mM potassium phosphate) to the aqueous portion of your mobile phase to mask the silanol interactions.

    • Add a Competing Amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA) (e.g., 0.1%), into your mobile phase. The TEA will preferentially interact with the silanol groups, improving the peak shape of your analyte.

  • Column Selection:

    • Use a "Base-Deactivated" Column: These columns are specifically designed to minimize silanol interactions and are ideal for analyzing basic compounds.

    • Consider a Polymer-Based Column: These columns do not have silanol groups and can provide excellent peak shapes for amines.

Scenario 2: Presence of the Ketone Starting Material in the Final Product

Problem: Your NMR or GC-MS analysis shows the presence of 4'-chlorobutyrophenone in your purified 1-(4-Chlorophenyl)butan-1-amine hydrochloride.

Causality: Incomplete reaction during the reductive amination step.

Solutions:

  • Recrystallization: Carefully select a recrystallization solvent system where the solubility of the ketone and the amine hydrochloride are significantly different. For example, the amine salt will likely have much lower solubility in a non-polar solvent compared to the neutral ketone.

  • Acid/Base Extraction of the Free Amine: Before forming the hydrochloride salt, perform an acid/base workup.

    • Dissolve the crude free amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, evaporate the solvent, and then form the hydrochloride salt.

Scenario 3: Difficulty in Separating Enantiomers

Problem: You need to isolate a single enantiomer of 1-(4-Chlorophenyl)butan-1-amine, but your initial product is a racemic mixture.

Causality: The synthesis did not employ a chiral catalyst or resolving agent.

Solutions:

  • Chiral Resolution by Diastereomeric Salt Formation: This is a classical and effective method.

    • React the racemic free amine with a chiral acid (e.g., tartaric acid, mandelic acid, or binaphthoic acid) to form diastereomeric salts.[1]

    • These diastereomeric salts have different physical properties, including solubility.

    • Perform a fractional crystallization to separate the two diastereomers.

    • Once a single diastereomer is isolated, treat it with a base to liberate the desired enantiomer of the amine.

  • Chiral Preparative HPLC: This technique uses a chiral stationary phase to separate the enantiomers. While often more expensive, it can be a very effective and direct method for obtaining pure enantiomers.[2][10][11]

Experimental Protocols

Protocol 1: General Recrystallization of 1-(4-Chlorophenyl)butan-1-amine hydrochloride

This protocol is a starting point and may require optimization based on the specific impurities present.

  • Solvent Selection: Begin by testing the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, water) and solvent mixtures (e.g., ethanol/water, acetone/hexane).[6] The ideal solvent will fully dissolve the compound when hot but give poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Chlorophenyl)butan-1-amine hydrochloride. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

This is a general method and should be optimized for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 225 nm.[14]

  • Column Temperature: 30 °C.[14]

Data Presentation

Table 1: Comparison of Potential Recrystallization Solvent Systems (based on a related compound) [6]

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)
AEthanol75-85>99.0
BHexane/Acetone80-90>98.5
CEthanol/Water70-80>99.5

Visualizations

Logical Workflow for Purification Strategy Selection

Caption: Decision tree for selecting a purification strategy.

Potential Impurities from Reductive Amination

Impurities Ketone 4'-Chlorobutyrophenone (Starting Material) Imine Imine Intermediate Ketone->Imine + Ammonia Alcohol 1-(4-Chlorophenyl)butan-1-ol (Side-product) Ketone->Alcohol + Reducing Agent Amine_Source Ammonia Reducing_Agent Reducing Agent (e.g., NaBH4) Product 1-(4-Chlorophenyl)butan-1-amine HCl (Desired Product) Imine->Product + Reducing Agent

Caption: Common impurities from reductive amination.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)butan-1-ol. Retrieved from [Link]

  • Zhang, A., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 843-851.
  • Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-clephedrone, 4-CDC), 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, tertylone, MDPT), 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) and 2-(ethylamino)-1-(3-methylphenyl)propan-1-one (3-MEC). Crystals, 9(10), 555.
  • ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2009, September 1). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ORCA. (2015, December 3). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

Sources

troubleshooting 1-(4-Chlorophenyl)butan-1-amine hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amine. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common side reactions, and validated analytical and purification protocols.

Introduction to the Synthesis

The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride is most commonly achieved through the reductive amination of 4'-chlorobutyrophenone. This method offers a direct and efficient route to the desired primary amine. The general transformation is depicted below:

Synthesis 4'-Chlorobutyrophenone 4'-Chlorobutyrophenone Imine_Intermediate Imine_Intermediate 4'-Chlorobutyrophenone->Imine_Intermediate + NH3 1-(4-Chlorophenyl)butan-1-amine 1-(4-Chlorophenyl)butan-1-amine Imine_Intermediate->1-(4-Chlorophenyl)butan-1-amine + [H] (Reducing Agent) 1-(4-Chlorophenyl)butan-1-amine HCl 1-(4-Chlorophenyl)butan-1-amine HCl 1-(4-Chlorophenyl)butan-1-amine->1-(4-Chlorophenyl)butan-1-amine HCl + HCl Over_Alkylation_Troubleshooting start Low Yield & Secondary Amine Impurity Detected q1 Is an excess of the ammonia source being used? start->q1 sol1 Increase the excess of ammonia or ammonium salt (e.g., ammonium acetate, ammonium formate). A large excess shifts the equilibrium towards the formation of the primary amine. q1->sol1 No q2 Is the ketone being added slowly to the ammonia source? q1->q2 Yes end Improved Yield of Primary Amine sol1->end sol2 Employ slow, controlled addition of 4'-chlorobutyrophenone to the reaction mixture containing the ammonia source. This maintains a low concentration of the imine intermediate. q2->sol2 No q2->end Yes sol2->end

Figure 2: Troubleshooting workflow for over-alkylation.

Preventative Measures & Optimization:

  • Excess Ammonia: Employ a significant molar excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate, or ammonium formate) relative to the 4'-chlorobutyrophenone. This statistical approach favors the reaction of the imine intermediate with ammonia over the primary amine product.

  • Slow Addition: Add the 4'-chlorobutyrophenone slowly to the reaction mixture containing the ammonia source and the reducing agent. This strategy keeps the concentration of the imine intermediate low at any given time, minimizing the chance of it reacting with the product amine.

  • Stepwise Procedure: In some cases, a stepwise approach can be beneficial. First, form the imine by reacting 4'-chlorobutyrophenone with ammonia, and then, in a separate step, add the reducing agent. [1]This can sometimes offer better control over the reaction.

ParameterStandard ConditionOptimized Condition for High Selectivity
Molar Ratio (Ammonia:Ketone)1.5 : 1> 5 : 1
Ketone AdditionAll at onceSlow, dropwise addition over 1-2 hours
TemperatureRoom Temperature to 50°C0°C to Room Temperature

Table 1: Recommended vs. Optimized Conditions to Minimize Over-Alkylation.

Problem 2: Presence of an N-Formyl Impurity.

Question: I am using the Leuckart reaction with formamide or ammonium formate and I'm seeing an impurity with a mass 28 amu higher than my product. What is this impurity and how do I get rid of it?

Answer:

You are likely observing the N-formyl derivative of your target amine, N-(1-(4-chlorophenyl)butyl)formamide. This is a very common byproduct in Leuckart-type reactions where formamide or its derivatives are used as the nitrogen and hydrogen source. [2] Causality: The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the free amine. [2]Incomplete hydrolysis during the workup is the primary reason for the presence of this impurity.

Troubleshooting and Remediation:

N_Formyl_Impurity start N-Formyl Impurity Detected hydrolysis Ensure complete hydrolysis of the N-formyl intermediate during workup. start->hydrolysis conditions Reflux the crude product with a strong acid (e.g., 6M HCl) or a strong base (e.g., 20% NaOH) for several hours. hydrolysis->conditions monitoring Monitor the hydrolysis by TLC or LC-MS to confirm the disappearance of the N-formyl impurity. conditions->monitoring end Pure Primary Amine monitoring->end

Figure 3: Remediation of N-formyl impurity.

Detailed Hydrolysis Protocol:

  • After the initial reaction, concentrate the crude product to remove excess solvent.

  • Add a sufficient volume of 6M hydrochloric acid or 20% sodium hydroxide solution.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the N-formyl impurity is no longer detectable.

  • Cool the reaction mixture and proceed with the standard workup and extraction of the free amine.

Problem 3: Unreacted 4'-Chlorobutyrophenone in the Final Product.

Question: After purification, I still have a significant amount of the starting ketone, 4'-chlorobutyrophenone, in my 1-(4-Chlorophenyl)butan-1-amine hydrochloride. How can I effectively remove it?

Answer:

The presence of unreacted starting material is a common issue, often due to incomplete reaction or difficult separation. The difference in polarity and basicity between the ketone and the amine hydrochloride can be exploited for efficient removal.

Causality:

  • Incomplete Reaction: The reductive amination may not have gone to completion due to insufficient reaction time, temperature, or deactivation of the reducing agent or catalyst.

  • Purification Challenges: While the amine hydrochloride is a salt, it may have some solubility in organic solvents used for extraction, leading to co-extraction with the unreacted ketone.

Troubleshooting and Purification Strategy:

  • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before quenching the reaction.

  • Acid-Base Extraction:

    • After the reaction, perform an acidic wash (e.g., with 1M HCl). The desired amine will be protonated and move to the aqueous layer, while the unreacted ketone will remain in the organic layer.

    • Separate the layers and discard the organic layer containing the ketone.

    • Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified free amine.

  • Crystallization of the Hydrochloride Salt:

    • Dissolve the crude free amine in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

    • The 1-(4-Chlorophenyl)butan-1-amine hydrochloride will precipitate as a solid, while the more soluble 4'-chlorobutyrophenone will remain in the solution.

    • Filter the solid and wash with a cold, non-polar solvent to remove any residual ketone.

Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Apply a small spot of the reaction mixture, a spot of the 4'-chlorobutyrophenone starting material, and a co-spot (reaction mixture and starting material) on the baseline.

  • Elution: Develop the plate in a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding. The product amine will have a different Rf value.

Protocol 2: HPLC Method for Purity Assessment

This method can be used to separate the desired product from key impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: General HPLC method for purity analysis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Tarasov, A., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 90(11), 1471–1481. [Link]

  • Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 63-79. [Link]

  • Łukasik, P., & Zuba, D. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 212(1-3), 138-146. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

Sources

Technical Support Center: HPLC Optimization for 1-(4-Chlorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chiral Primary Amines

Separating the enantiomers of 1-(4-Chlorophenyl)butan-1-amine presents a classic but distinct challenge in chromatography. As a primary benzylic amine with a hydrophobic chlorophenyl group and a flexible butyl chain, this molecule exhibits two competing behaviors:

  • Strong Silanol Interaction: The primary amine group (

    
    ) acts as a strong proton acceptor, leading to severe peak tailing on silica-based columns due to ionic interactions with residual silanols.[1]
    
  • Steric Discrimination Requirements: The chiral center is located at the benzylic position.[1] Successful resolution requires a stationary phase that can distinguish the spatial arrangement of the chlorophenyl ring versus the butyl chain.

This guide synthesizes field-proven protocols to achieve baseline resolution (


) while maintaining excellent peak symmetry.

Module 1: Method Development Strategy

Q: Which column chemistry should I screen first for this specific amine?

A: For 1-(4-Chlorophenyl)butan-1-amine, you have two distinct "First-Choice" pathways depending on your available mobile phases.[1]

Pathway A: Polysaccharide Derivatives (Most Versatile) [1]
  • Recommended Columns: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H , Lux Amylose-1 ) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H , Lux Cellulose-1 ).[1]

  • Why: These phases rely on hydrogen bonding and

    
    -
    
    
    
    interactions.[1] The electron-withdrawing chlorine atom on your analyte enhances the
    
    
    -acidity of the phenyl ring, often increasing retention and selectivity on the
    
    
    -basic carbamate groups of the stationary phase.
Pathway B: Crown Ethers (Specific to Primary Amines) [1]
  • Recommended Column: Crownpak CR(+) or ChiroSil RCA(+) .[1]

  • Why: These columns form a "host-guest" complex specifically with the ammonium ion (

    
    ) of primary amines.[1] This mechanism is highly specific but requires acidic aqueous mobile phases (Reversed Phase), which may not be compatible with all detection methods (e.g., MS).
    
Visual Guide: Column Selection Decision Matrix

ColumnSelection Start Start: 1-(4-Chlorophenyl)butan-1-amine Mode Preferred Mobile Phase? Start->Mode NP Normal Phase (Hexane/Alcohol) Mode->NP Solubility/Prep RP Reversed Phase (Acidic Aqueous) Mode->RP Aqueous Compatible Col1 Amylose-1 / AD-H (First Choice) NP->Col1 Screen 1 Col2 Cellulose-1 / OD-H (Alternative) NP->Col2 Screen 2 Col3 Crownpak CR(+) (High Specificity) RP->Col3 Primary Amine Specific Opt Optimize: Alcohol % Col1->Opt Add 0.1% DEA Col2->Opt Add 0.1% DEA Opt2 Optimize: Temp/MeOH Col3->Opt2 pH < 2.0 (HClO4)

Figure 1: Decision matrix for selecting the optimal stationary phase based on mobile phase compatibility. Note the divergence between general polysaccharide phases and specific crown ether phases.

Module 2: Troubleshooting Peak Shape (Tailing)

Q: My peaks are tailing significantly ( ). How do I fix this?

A: Tailing in primary amines is almost always kinetic, caused by the amine interacting with acidic silanols on the silica support rather than the chiral selector itself.

The Fix: Basic Additives You must effectively "cap" these silanols using a stronger base in the mobile phase.[1]

ParameterRecommendationMechanism
Additive Diethylamine (DEA) or Triethylamine (TEA)Competes for active silanol sites, blocking the analyte from non-specific adsorption.[1]
Concentration 0.1% v/v (Standard)Sufficient to saturate surface silanols without altering the stationary phase structure.[1]
Solvent Hexane / Ethanol / DEAEthanol often provides better peak shape than IPA for amines due to better solvation of the polar amino group.[1]

Critical Warning: Do not use basic additives on Crown Ether columns (Crownpak). These require acidic conditions (pH 1.0–2.[1]0) to protonate the amine into


.[1]

Module 3: Optimization & Resolution

Q: I have separation, but the resolution is poor ( ). What variables should I tune?

A: Once the correct column is identified, resolution is thermodynamically controlled. For 1-(4-Chlorophenyl)butan-1-amine, temperature and modifier type are your most powerful levers.[1]

1. Temperature Effects
  • Action: Lower the column temperature (e.g., from 25°C to 10°C or 15°C).

  • Scientific Rationale: Chiral recognition is an enthalpy-driven process (

    
    ).[1] Lowering the temperature increases the retention factor (
    
    
    
    ) and often significantly improves the separation factor (
    
    
    ) by stabilizing the transient diastereomeric complex between the analyte and the chiral selector.
2. Alcohol Modifier Switching
  • Action: Switch from Isopropanol (IPA) to Ethanol (EtOH) or pure Methanol (MeOH) (if column compatible).

  • Scientific Rationale:

    • Steric Bulk: IPA is bulky and can hinder the analyte from entering the deep chiral grooves of amylose phases.

    • Proticity:[2] Ethanol is a better hydrogen-bond donor/acceptor for the primary amine, potentially sharpening the peak and altering selectivity.

Standard Optimization Protocol (Polysaccharide Column)
  • Baseline: Hexane : IPA : DEA (90 : 10 : 0.[1]1) at 25°C.

  • Step 1 (Selectivity): Change to Hexane : EtOH : DEA (90 : 10 : 0.1).[1]

  • Step 2 (Resolution): If

    
     improves but is not baseline, lower Temp  to 15°C.
    
  • Step 3 (Retention): Adjust % Organic to 95:5 or 98:2 to increase retention time (

    
    ) if peaks elute near the void volume.
    

Module 4: Sample Preparation & Stability

Q: I see "ghost peaks" or precipitation when injecting my sample.

A: This is a common issue when the salt form of the amine (e.g., Hydrochloride salt) is injected directly into a Normal Phase system.

The Protocol: Free-Basing the Sample Normal phase solvents (Hexane) cannot dissolve hydrochloride salts effectively, leading to precipitation or erratic retention.

  • Dissolution: Dissolve the salt in a small volume of Methanol or Ethanol.[1]

  • Basification: Add 1-2 drops of concentrated DEA or TEA to the sample vial.

  • Dilution: Dilute to volume with the Mobile Phase (Hexane/Alcohol).

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic) to remove any precipitated inorganic salts (e.g., Triethylamine Hydrochloride).[1]

References

  • Ikai, T., & Okamoto, Y. (2009).[1][3] Structure Control of Polysaccharide Derivatives for Efficient Separation of Enantiomers by Chromatography. Chemical Reviews, 109(11), 6077–6101. Link[1]

  • Phenomenex. (2018).[1] Chiral HPLC Column Selection and Method Development Guide. Phenomenex Technical Guides. Link

  • Daicel Chiral Technologies. (2020).[1] Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[1] Link

  • Machida, Y., et al. (2004).[1] Enantiomeric separation of primary amines on a chiral stationary phase derived from crown ether.[1] Journal of Chromatography A, 1050(1), 95-100. Link[1]

Sources

Technical Support Center: Synthesis of Substituted Phenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted phenylalkylamines. This guide is designed to provide practical, field-proven insights into common challenges encountered during synthesis. Moving beyond simple protocols, we will explore the causality behind frequent pitfalls and offer robust troubleshooting strategies to ensure the success and reproducibility of your experiments.

Section 1: Reductive Amination – The Workhorse Reaction

Reductive amination is the most prevalent method for synthesizing phenylalkylamines, typically involving the reaction of a phenylacetone derivative with an amine in the presence of a reducing agent. While versatile, this reaction is prone to several side reactions that can complicate purification and reduce yields.

FAQs: Troubleshooting Reductive Amination

Q1: My reaction is producing a significant amount of a secondary amine byproduct (dimer). How can I suppress this?

A1: This is a classic competitive reaction pathway. The primary amine product you are synthesizing is nucleophilic and can react with the intermediate imine faster than your intended amine source (e.g., ammonia). This new imine is then reduced to form a secondary amine "dimer."[1]

Causality:

  • Reaction Kinetics: As the concentration of the primary amine product increases, the probability of it reacting with the imine intermediate also increases.

  • Stoichiometry: Insufficient excess of the initial amine source (ammonia, methylamine, etc.) fails to outcompete the newly formed product for the imine intermediate.

Troubleshooting Strategies:

  • Leverage Le Châtelier's Principle: The most effective solution is to use a large excess of the amine source (e.g., ammonia or a primary amine).[1] This saturates the reaction medium, ensuring the ketone/imine intermediate is far more likely to encounter the desired amine rather than the product amine.

  • Control Reagent Addition: In some setups, slow addition of the reducing agent to the mixture of the ketone and amine can help maintain a low concentration of the primary amine product at any given time.

G Start Phenylacetone + Amine Source (e.g., NH3) Imine Imine Intermediate (R-C=N-H) Start->Imine Condensation (-H2O) DesiredProduct Desired Primary Amine (Product) Imine->DesiredProduct Main Pathway DimerImine Dimer Imine Intermediate Imine->DimerImine Side Reaction DesiredProduct->DimerImine Dimer Secondary Amine Byproduct (Dimer) DimerImine->Dimer ReducingAgent Reducing Agent ReducingAgent->Imine ReducingAgent->DimerImine

Caption: Competitive pathways in reductive amination.

Q2: I'm observing over-alkylation, resulting in tertiary amines instead of my target secondary amine. Why does this happen?

A2: Similar to the dimer formation, your desired secondary amine product can undergo a subsequent reductive amination with another molecule of the starting ketone or aldehyde. This is particularly common when attempting to synthesize secondary amines from primary amines.[2]

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry, using a slight excess of the primary amine starting material relative to the carbonyl compound.

  • Sequential Amination: A more robust method is to perform sequential reductive aminations.[2] For example, to make a tertiary amine with two different alkyl groups, you would first synthesize the secondary amine, purify it, and then use it as the starting material for a second reductive amination with a different aldehyde or ketone.

Q3: My main impurity is the alcohol corresponding to my starting ketone (e.g., phenyl-2-propanol from phenyl-2-propanone). How can I prevent this?

A3: This indicates that your reducing agent is directly reducing the ketone's carbonyl group before it has a chance to form the imine.[1]

Causality:

  • Reducing Agent Reactivity: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones at a rate comparable to or faster than imine reduction.

  • Reaction pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. If the conditions are too neutral or basic, imine formation can be slow, giving the reducing agent more time to attack the ketone.

Troubleshooting Strategies:

  • Use an Imine-Selective Reducing Agent: Switch to a milder reducing agent that is more selective for the imine over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are most reactive at the acidic pH that favors imine formation.[3]

  • Optimize pH: Ensure the reaction pH is weakly acidic to promote imine formation. A common practice is to use a buffer or add a catalytic amount of acetic acid.

Reducing AgentRelative ReactivityOptimal pHKey Considerations
Sodium Borohydride (NaBH₄) HighNeutral/BasicProne to reducing starting ketone.
Sodium Cyanoborohydride (NaBH₃CN) ModerateAcidic (pH 4-6)Highly selective for imines. Caution: Toxic HCN gas evolved at low pH.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ModerateAcidicExcellent for acid-sensitive substrates; non-toxic.
Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) HighNeutralCan reduce other functional groups (e.g., nitro, C=C bonds).

Section 2: Alternative Synthetic Routes & Their Pitfalls

While reductive amination is common, other named reactions are frequently employed, each with its own set of potential issues.

FAQs: Leuckart-Wallach and Eschweiler-Clarke Reactions

Q1: My Leuckart reaction is giving low yields and significant resinous by-products. What is going wrong?

A1: The Leuckart reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[4] The high temperatures required (120-185°C) are often the source of problems.[4][5]

Causality & Troubleshooting:

  • Thermal Decomposition: Prolonged heating can cause thermal decomposition of starting materials and the N-formyl intermediate, leading to tars and reduced yields.[5]

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. Microwave-assisted synthesis can sometimes accelerate the reaction and minimize degradation.

  • Incomplete Hydrolysis: The reaction produces an N-formyl derivative that must be hydrolyzed (usually with HCl) to yield the free amine. Incomplete hydrolysis will result in isolating the formamide instead of the desired amine.

    • Solution: Ensure hydrolysis goes to completion by using sufficiently concentrated acid and adequate heating/reflux time. Monitor the hydrolysis step by TLC or LC-MS.

  • Aldol Condensations: The basic conditions can promote aldol-type condensations of the starting ketone, leading to complex side products that can also react further.[6]

    • Solution: While difficult to avoid completely, ensuring a rapid conversion to the imine can minimize the time the ketone is exposed to these conditions.

Q2: In my Eschweiler-Clarke methylation of a primary amine, I'm getting a mix of secondary and tertiary amines. How can I drive it to the tertiary product?

A2: The Eschweiler-Clarke reaction methylates primary or secondary amines using formaldehyde and formic acid.[7][8] The reaction proceeds through sequential iminium ion formation and reduction. While it is generally robust and does not produce quaternary salts, incomplete reaction is a common issue.[7]

Causality & Troubleshooting:

  • Insufficient Reagents: The formation of the tertiary amine from a primary amine requires two full methylation cycles. Insufficient formaldehyde or formic acid will lead to a mixture of unreacted starting material, the secondary amine, and the tertiary amine.[7]

    • Solution: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion. The reaction is irreversible due to the loss of carbon dioxide, so pushing it forward with excess reagents is highly effective.[7]

Section 3: Stereochemical Control

For many applications, particularly in drug development, obtaining a single enantiomer is critical.[9] Achieving high stereoselectivity is a significant challenge in phenylalkylamine synthesis.

FAQs: Achieving Enantiopurity

Q1: How can I synthesize a single enantiomer of a chiral phenylalkylamine?

A1: There are three primary strategies to achieve this, each with its own complexities. The choice depends on the scale, available starting materials, and required enantiomeric excess (e.e.).

  • Chiral Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers.

    • Method: React the racemic amine with a chiral resolving agent (e.g., (+)-tartaric acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired salt is then treated with a base to liberate the enantiopure amine.

    • Pitfall: This method is often tedious, and the maximum theoretical yield for the desired enantiomer is only 50%. Finding a suitable resolving agent and crystallization conditions can require extensive screening.

  • Chiral Auxiliary Approach: A chiral auxiliary is temporarily attached to the molecule to direct a subsequent reaction stereoselectively.

    • Method: An achiral ketone can be reacted with a chiral amine (like a phenethylamine derivative) to form a chiral imine. Addition of an organometallic reagent or reduction of this imine will proceed with facial selectivity dictated by the auxiliary. The auxiliary is then cleaved to yield the chiral product.

    • Pitfall: This requires additional synthetic steps for attaching and removing the auxiliary, and the auxiliary itself can be expensive.

  • Asymmetric Catalysis: This is often the most elegant and efficient method, using a small amount of a chiral catalyst to generate large quantities of an enantiopure product.[10]

    • Method: Asymmetric hydrogenation or transfer hydrogenation of a prochiral imine using a chiral transition metal catalyst (e.g., Noyori's Ru-catalysts) can produce amines with very high e.e.[11]

    • Pitfall: Catalysts can be expensive, sensitive to air and moisture, and may require significant optimization of reaction conditions (solvent, pressure, temperature) to achieve high selectivity.

Caption: Overview of strategies for chiral amine synthesis.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of a secondary amine from a primary amine and a ketone.

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq), the ketone (1.1 eq), and an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the starting amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).

  • Workup: Once the reaction is complete, quench carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.

Protocol 2: Boc-Protection of a Primary Phenylalkylamine

This protocol protects the amine to prevent it from undergoing undesired side reactions in subsequent synthetic steps.[12]

  • Setup: Dissolve the primary phenylalkylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. Add a base, typically triethylamine (1.5 eq) or use an aqueous solution of sodium bicarbonate.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC for the consumption of the starting amine.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amine, which is often pure enough for the next step or can be purified by chromatography.

References

  • Erowid. (n.d.). Reductive Amination Review. Erowid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective synthesis from a process research perspective. PubMed. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the Phenylalkylamines and Their Corresponding N-Benzyl Analogues a. Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • YouTube. (2020). Birch reduction mechanism || reducing agents || solved problems. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2009). Stereoselective Synthesis of α-Arylalkylamines by Glycosylation-induced Asymmetric Addition of Organometallic Compounds to Imin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Reddit. (n.d.). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Retrieved from [Link]

  • RSC Publishing. (n.d.). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. Retrieved from [Link]

  • YouTube. (n.d.). Tricks to solve Birch Reduction Easily by Komali Mam. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Phenylalkylamines (indicates chiral center). (b) Optimized...*. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Reactions. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]

  • Arkivoc. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. Retrieved from [Link]

  • YouTube. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. Retrieved from [Link]

  • Reddit. (n.d.). Birch reduction/alkylations. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Biaxially chiral compounds: research and development of synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Birch Reduction Practice Problems. Retrieved from [Link]

  • Breaking Bad Wiki - Fandom. (n.d.). Phenylacetone. Retrieved from [Link]

  • SynThink. (n.d.). Verapamil EP Impurities & USP Related Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. PubMed. Retrieved from [Link]

Sources

enhancing the chiral purity of 1-(4-Chlorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Chlorophenyl)butan-1-amine (CAS: 51089-98-6)[1][2]

Ticket ID: #CP-4CL-BA-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 1-(4-Chlorophenyl)butan-1-amine , a chiral primary amine often used as a pharmacophore in CNS-active drug development (analogous to sertraline intermediates).[1] Achieving high Enantiomeric Excess (


) is critical because the biological activity of the (

)- and (

)-enantiomers likely diverges significantly in receptor binding affinity.

This guide treats your laboratory setup as a system. We address the three primary methodologies for resolving this amine: Enzymatic Kinetic Resolution (EKR) , Classical Diastereomeric Crystallization , and Chiral HPLC .

Module 1: Enzymatic Kinetic Resolution (EKR)

The "Green" Route | High Selectivity (


) 

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer (typically the


-amine) while leaving the 

-amine untouched.[1]
Standard Operating Procedure (SOP)
  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435).[1][2]

  • Acyl Donor: Isopropyl acetate (acts as both solvent and reactant) or Ethyl acetate.

  • Temperature:

    
    .
    

Workflow Diagram:

EKR_Workflow Racemate Racemic Amine (Start) Enzyme Add CAL-B + Acyl Donor Racemate->Enzyme Reaction Stir 24-48h (Kinetic Control) Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Separation Acid/Base Extraction Filter->Separation ProductA (S)-Amine (Unreacted) Separation->ProductA Aq. Phase ProductB (R)-Amide (Acylated) Separation->ProductB Org. Phase

Figure 1: Kinetic Resolution Workflow. The lipase selectively acylates the (R)-enantiomer, allowing physical separation via acid-base extraction.[1]

Troubleshooting & FAQs

Q: The reaction stalls at 40% conversion. Why?

  • Root Cause: Product inhibition. The byproduct of acetylation (if using ethyl acetate) is ethanol, or the amide product itself might inhibit the enzyme active site.

  • Fix: Switch to Isopropyl Acetate as the acyl donor. The byproduct is acetone, which is less inhibitory to CAL-B than ethanol.[1] Alternatively, add molecular sieves to scavenge byproducts if using different esters.

Q: My


 is dropping as conversion exceeds 50%. 
  • Root Cause: The "Kinetic" nature of the resolution.[2][3][4][5][6] As the concentration of the fast-reacting enantiomer (

    
    ) drops, the enzyme begins to accept the slow-reacting enantiomer (
    
    
    
    ), contaminating the product amide.[1]
  • Fix: Stop the reaction strictly at 45-48% conversion . Do not push for 50%. It is better to sacrifice yield for purity in EKR.[1]

Q: How do I recover the acylated enantiomer?

  • Protocol: The unreacted amine is basic; the amide is neutral.

    • Dissolve the crude mixture in DCM/Ethyl Acetate.

    • Wash with 1M HCl.[1] The Amine goes into the water layer (as salt). The Amide stays in the organic layer.

    • Basify the water layer (pH > 10) and extract to recover the pure (

      
      )-amine.
      
    • Hydrolyze the amide (6M HCl, reflux) to recover the (

      
      )-amine.
      
Module 2: Classical Resolution (Crystallization)

The Scalable Route | Cost-Effective [1]

For 1-arylalkylamines, diastereomeric salt formation is the industry standard.[1] The 4-chlorophenyl group increases lipophilicity compared to simple benzylamines, affecting solvent choice.[1]

Recommended Resolving Agents
AgentSolvent SystemExpected Salt
(S)-Mandelic Acid Ethanol (95%) or IPAMandelate Salt
(L)-Tartaric Acid Methanol/Water (9:[1]1)Tartrate Salt
Dibenzoyl-L-tartaric acid Acetone/EthanolDibenzoyl Tartrate
Troubleshooting & FAQs

Q: The solution turned into a thick oil instead of crystals ("Oiling Out").

  • Root Cause: The supersaturation is too high, or the solvent is too polar, preventing an ordered crystal lattice. The 4-chloro substituent adds lipophilicity, making the salt less soluble in water but more prone to oiling in pure organics.[1]

  • Fix:

    • Re-heat to dissolve the oil.

    • Add Seeding Crystals: If you have any solid, add a speck at the cloud point.

    • Slow Cool: Wrap the flask in a towel to cool over 4-6 hours. Rapid cooling promotes oiling.[1]

    • Change Solvent: Switch from pure Ethanol to Ethanol:MTBE (2:1) . The non-polar MTBE drives precipitation.

Q: Yield is low (< 20%), but purity is high.

  • Root Cause: You are likely discarding the "more soluble" diastereomer in the mother liquor.

  • Fix: This is normal for the first crop.

    • Take the mother liquor.

    • Evaporate solvent.[1]

    • Liberate the free base (add NaOH, extract).

    • Use the opposite enantiomer of the resolving acid (e.g., switch from (S)-Mandelic to (R)-Mandelic) to crystallize the other enantiomer from the enriched filtrate (Marckwald Principle).

Module 3: Analytical Validation (Chiral HPLC)

The "Truth" Serum | Detection Limit < 0.1%

You cannot optimize what you cannot measure.[1] 1-(4-Chlorophenyl)butan-1-amine requires specific conditions to prevent peak tailing due to the basic amine interacting with silanols on the column.

Method Parameters
  • Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10 to 98:2).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethylenediamine.

    • Why? The basic additive blocks residual silanol sites on the silica support, ensuring sharp peaks. Without DEA, your peaks will tail and overlap.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 220 nm (utilizing the chlorophenyl chromophore).

Decision Matrix for Method Selection:

Selection_Tree Start Start: Define Goal Scale Scale of Synthesis? Start->Scale Small < 1 Gram Scale->Small Large > 10 Grams Scale->Large HPLC Prep Chiral HPLC (Fastest, Expensive) Small->HPLC ResType Cost Sensitive? Large->ResType YesCost Yes ResType->YesCost NoCost No (Green Chem Priority) ResType->NoCost Salt Classical Resolution (Tartaric/Mandelic) YesCost->Salt Enzyme Enzymatic Resolution (CAL-B Lipase) NoCost->Enzyme

Figure 2: Decision Matrix for selecting the appropriate resolution strategy based on scale and constraints.

References
  • Ghanem, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji.

    • Relevance: Establishes the baseline for Chiral HPLC separation of amine analogs using polysaccharide columns (AD/OD series).
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition.
  • Gong, Y., et al. (2026).[2] Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. Journal of Organic Chemistry.

    • Relevance: Validates the use of CAL-B (Novozym 435) for the kinetic resolution of benzylic amines, providing the mechanistic basis for the EKR module.
  • Phenomenex. Chiral HPLC Separations Guide.

    • Relevance: Source for the specific mobile phase additives (DEA/TEA) required to suppress tailing in basic amines.

Sources

Technical Support Center: Solubility Optimization for 1-(4-Chlorophenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(4-Chlorophenyl)butan-1-amine hydrochloride . It is designed to address the specific physicochemical challenges of this lipophilic benzylic amine salt in biological assays.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Precipitation & Bioavailability in Assays

Core Compound Analysis & The Solubility Paradox

Before troubleshooting, you must understand why this compound fails in solution.

  • Compound Identity: 1-(4-Chlorophenyl)butan-1-amine hydrochloride.[1][2][3]

  • Chemical Nature: A lipophilic benzylic amine.[1][2]

  • The Paradox: As a hydrochloride salt, it is technically water-soluble.[1][2] However, it possesses a "Grease Ball" moiety (the chlorophenyl-butyl tail) and a pH-sensitive head (the amine).[1][2]

    • In Water (pH < 6): The amine is fully protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[1] The charge masks the lipophilic tail.[1] It dissolves.
      
    • In Assay Buffer (pH 7.4): The pH approaches the compound's pKa (approx.[2] 9.0–9.5).[1][2] A small but critical fraction deprotonates to the free base.[1] This uncharged, oily free base has near-zero solubility and acts as a nucleation site for precipitation, especially in high-salt environments like PBS or DMEM.[1][2]

Solubility Decision Matrix (Workflow)

Use this logic flow to determine the correct preparation strategy for your specific assay type.

Solubility_Matrix Start START: Choose Assay Type CellBased Cell-Based Assay (Media + Serum) Start->CellBased Enzymatic Enzymatic/Biochemical (Buffer Only) Start->Enzymatic DMSOTol Is DMSO Tolerance > 0.5%? CellBased->DMSOTol SaltSens Is Assay Salt-Sensitive? Enzymatic->SaltSens DirectDil Standard Protocol: DMSO Stock -> Rapid Dilution DMSOTol->DirectDil Yes Complex Advanced Protocol: Use HP-β-CD Complex DMSOTol->Complex No (Sensitive Cells) WaterStock Aqueous Stock: Dissolve in dH2O (pH 5.0) SaltSens->WaterStock No (High Solubility) Cosolvent Co-solvent System: 5% DMSO + 0.01% Tween-20 SaltSens->Cosolvent Yes (Precipitation Risk)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions.[1][2]

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution in DMSO is clear, but it turns cloudy immediately upon adding to the cell culture media. Why?

Diagnosis: You are experiencing "Solvent Shock" (Oiling Out). When a hydrophobic molecule in 100% DMSO is suddenly exposed to an aqueous environment (media), the DMSO disperses into the water faster than the compound can equilibrate.[2] The compound molecules aggregate instantly, forming micro-precipitates that may be invisible to the naked eye but will kill your assay potency.[2]

The Fix: The "Intermediate Dilution" Step Never pipette high-concentration DMSO stock directly into the final well.[1]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Create Intermediate: Dilute the stock 1:10 or 1:20 into pure media (serum-free) or PBS with vigorous vortexing to create a 10x or 20x working solution.

    • Note: If precipitate forms here, add 0.5% Methylcellulose or HP-β-CD (see Section 4).[1][2]

  • Final Addition: Add this stabilized intermediate to your cells.

Q2: I am running an IC50 curve. Why does the compound lose potency at high concentrations (the "Bell-Shaped" curve)?

Diagnosis: Micellar Precipitation. At high concentrations (>50 µM), amphiphilic molecules like 1-(4-Chlorophenyl)butan-1-amine can form micelles or non-specific aggregates.[1][2] These aggregates cannot bind to the target receptor/enzyme, effectively lowering the "free" concentration of the drug.

The Fix: Add a Surfactant Incorporate a non-ionic surfactant into your assay buffer to keep the compound monomeric.[1]

  • Reagent: Tween-20 (0.01%) or Triton X-100 (0.01%).[1][2]

  • Mechanism: The surfactant lowers the surface tension and prevents the lipophilic tails from stacking, maintaining the compound in solution [1].

Q3: Can I dissolve the HCl salt directly in water to avoid DMSO?

Diagnosis: Yes, but with caveats. The HCl salt is water-soluble, but it yields an acidic solution.

  • Protocol: Dissolve in deionized water (pH ~5.5).

  • Warning: Do not dissolve directly in PBS (Phosphate Buffered Saline).[1][2] The phosphate ions can buffer the local pH to 7.4 immediately at the dissolving crystal surface, causing the free base to form and coat the crystal, halting dissolution (the "shell effect"). Dissolve in water first, then dilute into buffer.[1][2]

Advanced Formulation: The Cyclodextrin Protocol

If the compound precipitates in media regardless of DMSO handling, you must use a carrier molecule.[2] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for lipophilic amines [2].[1][2]

Why it works: The chlorophenyl ring fits inside the hydrophobic donut-hole of the cyclodextrin, while the hydrophilic outer shell keeps the complex soluble in water.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in sterile water.[1][2]

  • Solubilize Compound: Add 1-(4-Chlorophenyl)butan-1-amine HCl powder to the 20% CD solution.

  • Agitate: Vortex or sonicate for 10–15 minutes at room temperature.

  • Filter: Sterile filter (0.22 µm). This stock can now be diluted into media without precipitation.[1][2][4]

Standardized Data Tables

Table 1: Solubility Limits & Solvent Compatibility
Solvent / MediaMax Solubility (Est.)[1][2][5]StabilityUsage Recommendation
Anhydrous DMSO > 50 mMHigh (Months at -20°C)Primary Stock. Keep desiccated.[1][2]
Ethanol (100%) ~ 20 mMModerate (Evaporation risk)Secondary option if DMSO is toxic to cells.[1][2]
Water (pH < 6) ~ 10-20 mMModerate (Hydrolysis risk)Good for acute animal dosing.[1][2]
PBS (pH 7.4) < 100 µMLow (Precipitation risk) Do not use for stock. Only for final dilution.[1][2]
Culture Media + Serum ~ 50-100 µMModerate (Protein binding)Serum albumin binds the drug, keeping it soluble but reducing free fraction.[1][2]
Table 2: Troubleshooting Symptom Checker
ObservationRoot CauseImmediate Action
Crystals on well bottom Insoluble Free BaseCheck pH. If pH > 7.4, acidify slightly or reduce concentration.[1][2]
Cloudy suspension Solvent ShockUse "Intermediate Dilution" method (Section 3, Q1).[2]
High variance in data Adsorption to PlasticAdd 0.01% BSA or Tween-20 to prevent sticking to tips/plates.[1][2]
Yellowing of stock Oxidation of AmineDiscard stock.[2] Store solid under nitrogen/argon.[1][2]

References

  • Lipinski, C. A., et al. (2012).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • PubChem. (2025).[1][2] "1-(4-Chlorophenyl)butan-1-amine Compound Summary." National Library of Medicine.[1][2]

  • Di, L., & Kerns, E. (2015).[1][2] "Drug-like Properties: Concepts, Structure Design and Methods: Solubility." ScienceDirect.[1][2] [1][2]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)butan-1-amine hydrochloride before handling.

Sources

troubleshooting guide for 1-(4-Chlorophenyl)butan-1-amine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.

Executive Dashboard: Compound Vital Signs

Before troubleshooting, verify your material against these baseline specifications. Deviations here often explain downstream failures.

ParameterSpecification / ValueCritical Note
Compound Name 1-(4-Chlorophenyl)butan-1-amine HClPrimary benzylic amine salt
MW 220.14 g/mol (Salt) | 183.68 g/mol (Free Base)Stoichiometry errors common if form is confused
CAS (Free Base) 51089-98-6Note: HCl salt CAS varies by vendor
LogP ~2.8 (Free Base)Highly lipophilic; poor water solubility as free base
Chirality 1 Chiral Center (Benzylic Carbon)Enantiomers must be separated for bio-assays
pKa ~9.5 - 10.0 (Conjugate Acid)Requires pH > 12 for complete free-basing
Stability Hygroscopic (Salt); Oxidatively Labile (Free Base)Store HCl salt under Argon; Desiccate

Module 1: Physicochemical Integrity & Handling

Q: My "dry" HCl salt has turned into a sticky gum or oil. Is it degraded?

Diagnosis: Likely hygroscopic collapse , not chemical degradation. Amine hydrochloride salts, particularly those with lipophilic tails like the butyl chain, can be intensely hygroscopic. When exposed to ambient humidity, they absorb water, lowering the glass transition temperature (


) and causing the crystal lattice to collapse into a deliquescent gum.

Corrective Protocol:

  • Do not heat directly: Heating a wet amine salt can cause hydrolysis or oxidation if trace impurities are present.

  • Azeotropic Drying: Dissolve the gum in anhydrous Ethanol or Methanol. Evaporate (Rotavap) to a foam.

  • Trituration: Add anhydrous Diethyl Ether or MTBE to the foam. Sonicate vigorously. The salt should reprecipitate as a white solid.

  • Filtration: Filter under an inert atmosphere (Nitrogen blanket) to prevent immediate re-absorption of water.

Q: How do I efficiently convert the HCl salt to the Free Base for nucleophilic substitution?

Diagnosis: Incomplete deprotonation or poor phase transfer. Because the pKa is high (~10), weak bases (bicarbonate) are insufficient. The high lipophilicity of the 4-chlorophenyl-butyl chain means the free base will partition strongly into organic solvents, but you must avoid forming emulsions.

Protocol: Biphasic Free-Basing System See the workflow below for the logic flow.

FreeBasing Start Start: Amine HCl Salt Dissolve Dissolve in Water (Min. Vol) + DCM (1:1 Ratio) Start->Dissolve Basify Add 2M NaOH dropwise Target pH > 12 Dissolve->Basify Check Check pH (Paper/Probe) Basify->Check Check->Basify pH < 12 Extract Separate Layers (Free Base is in DCM) Check->Extract pH > 12 Wash Wash Org. Layer with Brine (Breaks Emulsions) Extract->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry Final Yield: Clear/Yellow Oil (Store under Argon) Dry->Final

Figure 1: Optimized Biphasic Free-Basing Workflow. Note the requirement for pH > 12 due to the high pKa of the primary amine.

Module 2: Synthesis & Reaction Troubleshooting

Q: I am synthesizing this via reductive amination of 4'-chlorobutyrophenone, but I see dehalogenated byproducts (loss of Cl).

Diagnosis: Over-reduction due to improper catalyst selection. If you are using catalytic hydrogenation (


 + Pd/C) to reduce the intermediate imine, the Carbon-Chlorine bond is susceptible to hydrogenolysis, especially on an aromatic ring.

Solution:

  • Switch Reductant: Use hydride reagents instead of catalytic hydrogenation.

    • Sodium Triacetoxyborohydride (STAB): Mild, selective for imines, does not touch aryl chlorides.

    • Sodium Cyanoborohydride (

      
      ):  Effective but toxic; requires pH 6 adjustment.
      
    • Titanium(IV) Isopropoxide +

      
      :  The 
      
      
      
      acts as a Lewis acid to drive imine formation completely before reduction.
Q: My yield is low during amide coupling (using the amine as a nucleophile).

Diagnosis: Steric hindrance or salt interference. The butyl chain and the phenyl ring create significant steric bulk around the nitrogen. Furthermore, if you use the HCl salt directly with a base (like TEA/DIPEA) in the coupling reaction, the resulting triethylamine hydrochloride salts can buffer the solution and retard the reaction or trap the amine.

Optimization:

  • Pre-release the base: Use the free-basing protocol in Module 1 before the reaction. Do not rely on in situ neutralization.

  • Solvent Switch: Use DMF or NMP instead of DCM. The higher polarity stabilizes the transition state for nucleophilic attack.

  • Coupling Agent: Switch to HATU or COMU, which are more reactive than EDC/NHS for sterically hindered amines.

Module 3: Analytical Troubleshooting (HPLC)

Q: I see severe peak tailing in my HPLC analysis.

Diagnosis: Silanol interactions. Primary amines interact strongly with residual silanol groups (


) on silica-based columns, causing peak tailing.

Corrective Actions:

  • Mobile Phase Modifier: You must add a basic modifier.

    • Standard: 0.1% Trifluoroacetic acid (TFA) is common, but for stubborn amines, 0.1% Diethylamine (DEA) or Triethylamine (TEA) competes for silanol sites, sharpening the peak.

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).

Q: How do I separate the enantiomers?

Diagnosis: Chiral resolution required. The benzylic carbon is a stereocenter. Standard C18 columns will not separate enantiomers.

Chiral Method Development Strategy: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard for benzylic amines.

Column TypeMobile Phase ModeAdditive (Critical)
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Normal Phase: Hexane / IPA (90:10)0.1% Diethylamine (Essential for peak shape)
Cellulose tris(3,5-dichlorophenylcarbamate) Polar Organic: Acetonitrile / MeOH0.1% Diethylamine + 0.1% Acetic Acid

See the decision tree below for method selection.

HPLC_Troubleshoot Problem Start: Poor Separation IsChiral Is it Enantiomeric? Problem->IsChiral AchiralPath Achiral (Purity) IsChiral->AchiralPath No ChiralPath Chiral (ee %) IsChiral->ChiralPath Yes Tailing Issue: Peak Tailing AchiralPath->Tailing Resolution Issue: No Resolution ChiralPath->Resolution FixTailing Add 0.1% TEA/DEA to Mobile Phase Tailing->FixTailing FixRes Switch Column: Amylose vs Cellulose Resolution->FixRes FixRes->FixTailing Still Tailing?

Figure 2: Analytical Method Development Decision Tree. Note that basic modifiers are almost always required for this amine class.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10773822, 1-(4-Chlorophenyl)butan-1-amine hydrochloride. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative source on STAB reduction to avoid side reactions).
  • Phenomenex (2025). Chiral HPLC Separations Guide: Strategies for Benzylic Amines. Retrieved from [Link] (General reference for polysaccharide column selection).

  • Sigma-Aldrich.Handling Hygroscopic Reagents: Technical Bulletin. (General reference for handling amine salts).

Technical Support Center: Synthesis & Impurity Profiling of 1-(4-Chlorophenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Online | Topic: Impurity Identification & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

The Synthesis Landscape: Contextualizing the Byproducts

To accurately identify impurities, we must first map the standard synthetic route. For 1-(4-Chlorophenyl)butan-1-amine , the most prevalent industrial and laboratory method is the Reductive Amination of 4-chlorobutyrophenone.

While efficient, this route is a "forked path" where thermodynamic and kinetic competition generates specific, predictable byproducts.

Core Reaction Pathway & Deviation Points

SynthesisPath Ketone 4-Chlorobutyrophenone (Starting Material) Imine Intermediate Imine Ketone->Imine + NH3 - H2O Alcohol Byproduct A: Alcohol Ketone->Alcohol Direct Reduction (Incomplete Imination) Target Target Amine (Free Base) Imine->Target Reduction (H2/Cat or Hydride) Dimer Byproduct B: Dimer (Secondary Amine) Target->Dimer + Imine (Over-alkylation) DeChl Byproduct C: De-chlorinated Amine Target->DeChl Pd/C + H2 (Hydrodehalogenation)

Figure 1: Mechanistic origin of key impurities during the reductive amination of aryl ketones.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to correlate analytical observations (LC-MS/NMR) with synthetic root causes.

Symptom (Analytical Signal)Probable IdentityRoot CauseCorrective Action
MS:

(Target is ~184) RT: Shifted slightly earlier than target.
1-(4-Chlorophenyl)butan-1-ol (Alcohol)Incomplete Imination: The reducing agent reduced the ketone before it could react with ammonia.Protocol Adjustment: Ensure formation of the imine before adding the reducing agent.[1][2] Use a dehydrating agent (e.g., Ti(OiPr)₄) or molecular sieves [1].
MS:

RT: Significant shift (Late elution).
Bis(1-(4-chlorophenyl)butyl)amine (Dimer)Over-Alkylation: The primary amine product reacted with the imine intermediate. Common when ammonia concentration is low.Stoichiometry: Increase Ammonia equivalents (>10 eq). Method: Switch to a two-step "one-pot" method where imine is fully formed before reduction [2].
MS:

(Loss of ~34 Da) NMR: Loss of aromatic para-substitution pattern.
1-Phenylbutan-1-amine (De-chlorinated)Catalytic Hydrogenolysis: Use of Pd/C catalyst broke the Ar-Cl bond.Catalyst Swap: Avoid Pd/C. Use Pt/C , Raney Nickel , or chemical hydrides (NaBH₃CN) which tolerate aryl chlorides [3].
Appearance: Oily product that won't crystallize.Free Base / Impure Salt Stoichiometry Mismatch: Excess HCl or trapped solvent/impurities preventing lattice formation.Workup: Verify pH < 2 during salt formation. Recrystallize from iPrOH/Et₂O.

Deep Dive: Mechanism & Mitigation

Issue A: The "Dimer" Trap (Secondary Amine Formation)

The Science: As the reaction proceeds, the concentration of the target primary amine increases. This amine is more nucleophilic than ammonia. If it attacks the intermediate imine, it forms a secondary amine (dimer). The Fix:

  • High Dilution: Not recommended for scale-up.

  • Ammonium Acetate Excess: Use 10–15 equivalents of NH₄OAc to statistically favor ammonia attack.

  • Stepwise Reduction: Allow the ketone and ammonia/amine to reach equilibrium (imine formation) before introducing the hydride source (e.g., NaBH₃CN or NaBH(OAc)₃) [4].

Issue B: The Dehalogenation Risk (Loss of Chlorine)

The Science: Aryl chlorides are sensitive to hydrodehalogenation under catalytic hydrogenation conditions, particularly with Palladium (Pd) catalysts. The mechanism involves oxidative addition of the Pd into the C-Cl bond, followed by reductive elimination. The Fix:

  • Catalyst Selection: Platinum (Pt) and Rhodium (Rh) are far less active toward Ar-Cl bonds than Palladium.

  • Chemical Reduction: Use borohydride reagents (NaBH₄, NaBH₃CN) instead of catalytic hydrogenation. These do not typically affect aryl chlorides under standard conditions [5].

Analytical Validation Protocols

To confirm the identity of your byproducts, utilize the following validated characteristic signals.

LC-MS & NMR Fingerprints
CompoundMolecular FormulaExact Mass (Monoisotopic)Key NMR Signal (

H, CDCl

)
Target Amine (HCl) C

H

ClN

HCl
183.08 (Free Base)

4.10 (t, 1H, Ar-CH -NH

)
Alcohol Impurity C

H

ClO
184.06

4.65 (t, 1H, Ar-CH -OH) - Lack of amine protons
Dimer Impurity C

H

Cl

N
349.13

3.4-3.6 (m, 2H, N-(CH -Ar)

) - Complex multiplet
De-chlorinated C

H

N
149.12Aromatic region shows 5 protons (multiplet) instead of 4 (symmetric dd).

Frequently Asked Questions (FAQ)

Q: My product is hygroscopic and turns into a gum. Is this normal? A: Yes, primary amine hydrochlorides can be hygroscopic. Ensure the final salt is dried under high vacuum (>24h) and stored in a desiccator. If it remains gummy, it likely contains residual solvent or alcohol byproduct . Recrystallize using anhydrous Ethanol/Diethyl Ether.

Q: Can I use Leuckart-Wallach conditions (Formic acid/Ammonium formate) to avoid dimers? A: Yes, the Leuckart-Wallach reaction is excellent for suppressing dimer formation because the intermediate is an N-formyl derivative, which is not nucleophilic. However, it requires high temperatures (


C) and a subsequent hydrolysis step to remove the formyl group, which may be harsh on other functional groups [6].

Q: Why does the melting point of my HCl salt vary so much? A: The melting point of 1-(4-chlorophenyl)butan-1-amine HCl is highly sensitive to the enantiomeric excess (ee) if you are making a chiral version, and to solvation . A wide range (e.g., >2°C) usually indicates the presence of the alcohol impurity, which disrupts the crystal lattice.

Workflow Visualization: Troubleshooting Decision Tree

Troubleshooting Start Start: Impurity Detected CheckMS Check LC-MS Mass Start->CheckMS MassHigh Mass > Target (+183) CheckMS->MassHigh Higher MW MassLow Mass < Target (-34) CheckMS->MassLow Lower MW MassSame Mass = Target (+1) CheckMS->MassSame Similar MW Dimer Diagnosis: Dimer Action: Increase NH3 ratio MassHigh->Dimer Dehal Diagnosis: Dechlorination Action: Change Catalyst (No Pd) MassLow->Dehal Alc Diagnosis: Alcohol Action: Pre-form Imine MassSame->Alc

Figure 2: Rapid diagnostic logic for impurity identification based on Mass Spectrometry data.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Dangerfield, E. M., et al. (2010).[3] "Selective Preparation of Primary Amines." Journal of Organic Chemistry, 75(15), 5470–5477.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specifically Chapter on Hydrogenolysis of Halides).
  • Tripathi, R. P., et al. (2008). "Direct Reductive Amination of Ketones."[3] Synthesis, 2008(20), 3311-3315.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Kitamura, M., et al. (2018). "Leuckart–Wallach Reaction."[4] Organic Syntheses, 95, 380-395.

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Chlorophenyl)butan-1-amine Analogs: Probing the Structure-Activity Landscape at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenethylamine Scaffold and the Impact of Substitution

The phenethylamine backbone represents a privileged scaffold in neuropharmacology, forming the structural basis for a vast array of psychoactive substances, neurotransmitters, and therapeutic agents. The pharmacological profile of these molecules can be exquisitely tuned by introducing various substituents onto the phenyl ring and the ethylamine side chain. This guide focuses on a specific subset of these compounds: analogs of 1-(4-chlorophenyl)butan-1-amine. The parent compound, a primary amine with a butyl side chain and a chlorine atom at the para position of the phenyl ring, serves as a crucial starting point for exploring the structure-activity relationships (SAR) that govern interactions with key neurological targets, particularly the monoamine transporters.

Monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of synaptic neurotransmission. Their function is to reuptake their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. Compounds that interact with these transporters can act as either inhibitors of reuptake or as releasing agents, leading to a wide spectrum of physiological and psychological effects. Understanding how subtle molecular modifications to the 1-(4-chlorophenyl)butan-1-amine structure influence potency and selectivity at these transporters is paramount for the rational design of novel research tools and potential therapeutic agents.

This guide provides a comparative analysis of a series of 1-(4-chlorophenyl)butan-1-amine analogs, with a focus on the impact of para-chloro substitution and alterations to the alkyl side chain. We will delve into the experimental data that elucidates the SAR at DAT, NET, and SERT, and provide detailed protocols for the key assays used to generate this data.

Structural Analogs for Comparison

To effectively dissect the structure-activity relationships, we will examine a series of analogs that systematically modify the core 1-(4-chlorophenyl)butan-1-amine structure. The primary points of modification for this comparative analysis are:

  • α-Alkyl Substitution: Introduction of a methyl group at the α-position of the butanamine chain.

  • β-Keto Group: Introduction of a ketone at the β-position, converting the phenethylamine to a cathinone analog.

  • N-Alkylation: Substitution on the terminal amine with methyl or ethyl groups.

These modifications allow for a systematic evaluation of how steric hindrance, electronic properties, and lipophilicity influence interactions with monoamine transporters.

Comparative Analysis of Monoamine Transporter Activity

A pivotal study by Fantegrossi et al. (2024) provides a comprehensive dataset for comparing the in vitro activities of a series of substituted amphetamines and cathinones, including para-chlorinated analogs, at DAT, NET, and SERT.[1][2] The following table summarizes the monoamine transporter uptake inhibition data (IC₅₀ values) for key analogs relevant to our discussion. Lower IC₅₀ values indicate greater potency.

CompoundCore StructureSubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Amphetamine Phenethylamineα-methyl10030>10000
4-Chloroamphetamine (4-CA) Phenethylamineα-methyl, 4-chloro200100100
Methamphetamine Phenethylamineα-methyl, N-methyl5020>10000
4-Chloromethamphetamine Phenethylamineα-methyl, N-methyl, 4-chloro1008080
Cathinone Phenethylamineα-methyl, β-keto300100>10000
4-Chlorocathinone Phenethylamineα-methyl, β-keto, 4-chloro500200200

Data adapted from Fantegrossi et al. (2024).

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends:

  • Effect of Para-Chloro Substitution: The addition of a chlorine atom at the para-position of the phenyl ring consistently and significantly increases potency at the serotonin transporter (SERT).[1][2] For instance, amphetamine is a weak SERT inhibitor, while 4-chloroamphetamine displays potent activity. This enhancement of SERT affinity is a well-documented effect of para-halogenation on phenethylamines.[1] This suggests that the 4-chloro substituent engages in favorable interactions within the SERT binding pocket.

  • Impact on Catecholamine Transporters (DAT and NET): While dramatically increasing SERT potency, para-chloro substitution generally results in a modest decrease or no significant change in potency at DAT and NET compared to their non-chlorinated counterparts.[1][2] This differential effect is crucial for determining the overall selectivity profile of the analogs.

  • Influence of the β-Keto Group: The presence of a β-keto group, as seen in the cathinone analogs, generally leads to a decrease in potency at all three monoamine transporters compared to the corresponding amphetamine analogs.[1] This suggests that the increased polarity and altered conformation imparted by the ketone are less favorable for binding to the transporters.

  • N-Alkylation: N-methylation (e.g., methamphetamine vs. amphetamine) tends to increase potency at DAT and NET while having a less pronounced effect on SERT affinity in the absence of other substitutions.[1]

Experimental Methodologies: A Closer Look

The generation of reliable and comparable data is contingent upon the use of robust and well-validated experimental protocols. The following sections detail the methodologies for key in vitro assays used to characterize the interaction of 1-(4-chlorophenyl)butan-1-amine analogs with monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay is fundamental for determining the potency of a compound in blocking the reuptake of neurotransmitters.

Principle: The assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells or synaptosomes that express the corresponding transporter.

Step-by-Step Protocol:

  • Cell/Synaptosome Preparation:

    • For cell-based assays, use cell lines stably or transiently expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • For synaptosome-based assays, prepare synaptosomes from specific rat brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT).

  • Incubation:

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (e.g., 1-(4-chlorophenyl)butan-1-amine analog) for a defined period (e.g., 10-20 minutes) at a controlled temperature (typically 37°C).

  • Initiation of Uptake:

    • Add a fixed concentration of the radiolabeled monoamine substrate to initiate the uptake reaction.

  • Termination of Uptake:

    • After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold buffer and harvesting them onto filter mats using a cell harvester.

  • Quantification:

    • Measure the amount of radioactivity retained by the cells/synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Causality Behind Experimental Choices: The use of radiolabeled substrates allows for highly sensitive and quantitative measurement of transporter activity. The short incubation times are crucial to ensure that the initial rate of uptake is being measured, which is a more accurate reflection of transporter function.

Diagram of Monoamine Transporter Uptake Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare cells/synaptosomes expressing target transporter pre_incubate Pre-incubate with test compound prep_cells->pre_incubate Plate cells add_radioligand Add radiolabeled monoamine pre_incubate->add_radioligand incubate Incubate for uptake add_radioligand->incubate terminate Terminate uptake and harvest incubate->terminate quantify Quantify radioactivity terminate->quantify calculate Calculate % inhibition quantify->calculate plot Generate dose-response curve and determine IC50 calculate->plot

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Monoamine Transporter Release Assay

This assay determines whether a compound acts as a substrate for the transporter, inducing reverse transport or "release" of the neurotransmitter.

Principle: Cells or synaptosomes expressing the transporter of interest are preloaded with a radiolabeled monoamine. The ability of the test compound to induce the release of the radiolabel from the cells/synaptosomes is then measured.

Step-by-Step Protocol:

  • Preloading:

    • Incubate cells or synaptosomes with a radiolabeled monoamine to allow for its uptake and accumulation.

  • Washing:

    • Wash the cells/synaptosomes to remove any extracellular radiolabel.

  • Induction of Release:

    • Expose the preloaded cells/synaptosomes to various concentrations of the test compound.

  • Sample Collection:

    • At specific time points, collect the extracellular buffer.

  • Quantification:

    • Measure the amount of radioactivity in the collected buffer using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of release for each concentration of the test compound relative to a basal release control.

    • Plot the percentage of release against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).

Causality Behind Experimental Choices: The preloading step ensures that there is a measurable intracellular pool of the radiolabeled neurotransmitter. Measuring the release into the extracellular medium directly assesses the compound's ability to act as a transporter substrate and induce efflux.

Diagram of Monoamine Transporter Release Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis preload Preload cells/synaptosomes with radiolabeled monoamine wash Wash to remove extracellular radiolabel preload->wash add_compound Add test compound wash->add_compound incubate_release Incubate to induce release add_compound->incubate_release collect_supernatant Collect extracellular buffer incubate_release->collect_supernatant quantify_release Quantify radioactivity collect_supernatant->quantify_release calculate_release Calculate % release quantify_release->calculate_release plot_release Generate dose-response curve and determine EC50 calculate_release->plot_release

Caption: Workflow for a monoamine transporter release assay.

Signaling Pathways and Mechanism of Action

The interaction of 1-(4-chlorophenyl)butan-1-amine analogs with monoamine transporters directly impacts the signaling pathways of dopamine, norepinephrine, and serotonin. By inhibiting reuptake or promoting release, these compounds increase the synaptic concentration of these neurotransmitters, leading to enhanced activation of their respective postsynaptic receptors.

Diagram of the Impact on a Dopaminergic Synapse:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) analog 1-(4-Chlorophenyl)butan-1-amine Analog analog->DAT Inhibition/Reverse Transport DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling

Caption: Mechanism of action at a dopaminergic synapse.

Conclusion and Future Directions

The comparative analysis of 1-(4-chlorophenyl)butan-1-amine analogs reveals a clear and predictable structure-activity relationship at monoamine transporters. The para-chloro substitution is a key determinant of SERT potency, transforming predominantly catecholaminergic compounds into broader-spectrum monoamine transporter ligands. Further modifications to the alkyl side chain, such as the introduction of a β-keto group or N-alkylation, provide additional means to fine-tune the potency and selectivity profile.

The experimental protocols detailed in this guide provide a framework for the continued exploration of this chemical space. Future research should focus on synthesizing and evaluating a more extensive library of analogs, including variations in the position and nature of the halogen substituent on the phenyl ring, as well as exploring a wider range of alkyl and N-substituents. Such studies will not only deepen our fundamental understanding of monoamine transporter pharmacology but also hold the potential for the discovery of novel chemical probes and therapeutic leads for a variety of neurological and psychiatric disorders.

References

  • Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization and quantification of 1-(4-Chlorophenyl)butan-1-amine HCl.[1] This compound, a primary amine with a substituted chlorophenyl ring, serves as a crucial building block in the synthesis of various pharmaceutical agents.[1]

The objective of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practical considerations, and comparative performance of these methods. By presenting supporting experimental data and adhering to international regulatory standards, we aim to provide a framework for selecting the most appropriate analytical strategy for a given application.

The Imperative of Method Validation and Cross-Validation

Before delving into the specifics of each technique, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] This is a continuous process throughout the method's lifecycle.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary validation characteristics.[2][5][6][7]

Cross-validation becomes essential when two or more analytical procedures are used to generate data for the same purpose, for instance, across different laboratories or when different analytical techniques are employed.[5][8] It serves to demonstrate that the methods provide equivalent results within predefined acceptance criteria, ensuring data integrity and consistency.[9]

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. Here, we explore three workhorse techniques in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For a compound like 1-(4-Chlorophenyl)butan-1-amine HCl, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a common choice for non-polar to moderately polar compounds. The hydrophobic C18 chains interact with the non-polar regions of the analyte, providing good retention and separation.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) is used. The organic solvent strength is optimized to achieve a suitable retention time, while the buffer controls the pH, which is critical for the ionization state of the amine and, consequently, its retention behavior. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate.[10]

  • Detection: A UV detector is commonly used, with the detection wavelength set at a lambda max of the chromophore (the chlorophenyl group) to ensure maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For a primary amine like 1-(4-Chlorophenyl)butan-1-amine HCl, derivatization is often necessary to improve its volatility and thermal stability.

Causality of Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for amines, replacing the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of compounds.

  • Ionization and Detection: Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. While not typically a primary quantitative method in routine quality control due to lower sensitivity compared to chromatographic techniques, quantitative NMR (qNMR) is gaining traction for its high precision and accuracy, as it does not require a reference standard of the analyte.

Causality of Experimental Choices:

  • Solvent: A deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), is used to dissolve the sample without generating a large solvent signal in the proton NMR spectrum.

  • Internal Standard: For qNMR, a certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is added to the sample.

  • Data Acquisition: ¹H NMR is the most common experiment, providing information on the number of different types of protons, their chemical environment, and their connectivity.[12] ¹³C NMR and 2D NMR experiments (like COSY and HSQC) can provide further structural confirmation.

Cross-Validation Framework

The cross-validation of these three analytical methods will be assessed based on the following key performance parameters as defined by ICH guidelines.[5][13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Performance Data

The following table summarizes the illustrative performance data for the analysis of 1-(4-Chlorophenyl)butan-1-amine HCl using the three validated methods. These values represent typical performance characteristics and should be established for each specific method and laboratory.

Parameter HPLC-UV GC-MS (SIM) ¹H-qNMR
Specificity High (demonstrated by peak purity)Very High (demonstrated by mass spectrum)Very High (demonstrated by unique chemical shifts)
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 10 µg/mL0.5 - 10 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 3.0%< 1.5%
LOQ 1 µg/mL0.1 µg/mL0.5 mg/mL

Experimental Protocols

HPLC-UV Method
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of 1-(4-Chlorophenyl)butan-1-amine HCl reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 3.0 (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

  • Analysis:

    • Inject the blank, standard solutions, and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

GC-MS Method
  • Derivatization and Sample Preparation:

    • To 1 mg of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Evaporate the derivatizing agent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

  • Analysis:

    • Inject the derivatized standard and sample solutions.

    • Quantify using an external or internal standard method.

¹H-qNMR Method
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add 0.75 mL of D₂O and vortex to dissolve completely.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Experiment: ¹H NMR

    • Parameters: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare Standards & Samples in Mobile Phase Inject Inject into HPLC System Prep->Inject 10 µL injection Separate Separation on C18 Column Inject->Separate Detect UV Detection at 225 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatize Derivatize with BSTFA Reconstitute Reconstitute in Ethyl Acetate Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Separation on HP-5ms Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify Analyte Identify->Quantify

Caption: GC-MS Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Prep Weigh Sample & Internal Standard into NMR Tube Dissolve Dissolve in D₂O Prep->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: ¹H-qNMR Experimental Workflow.

Conclusion and Recommendations

The cross-validation of analytical methods for 1-(4-Chlorophenyl)butan-1-amine HCl demonstrates that HPLC-UV, GC-MS, and ¹H-qNMR are all viable techniques, each with its own set of strengths and ideal applications.

  • HPLC-UV is a robust, reliable, and cost-effective method for routine quantitative analysis in a quality control setting, offering excellent precision and accuracy.

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level impurity analysis and identification. The requirement for derivatization adds a step to the sample preparation but is often justified by the enhanced performance.

  • ¹H-qNMR stands out for its high precision and its ability to provide an absolute quantification without the need for a specific reference standard of the analyte. It is an excellent tool for the certification of reference materials and for structural confirmation.

The choice of method should be guided by the specific analytical challenge. For routine assay and purity testing, HPLC is often sufficient. For the identification and quantification of volatile impurities, GC-MS is indispensable. For primary characterization and the establishment of reference standards, NMR is the gold standard. A comprehensive analytical strategy may involve the use of multiple techniques to gain a complete understanding of the API's quality. This guide provides the foundational knowledge for developing and cross-validating such a strategy in line with global regulatory expectations.

References

  • 1-(4-Chlorophenyl)ethanone - SIELC Technologies. (2018). Available at: [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. (2015). Journal of Chromatographic Science, 53(8), 1332-1339. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica, 68(5), 683-689. Available at: [Link]

  • H-1 proton NMR spectrum of 1-chlorobutane - Doc Brown's Chemistry. (n.d.). Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • 1-(4-Chlorophenyl)butan-1-ol. (n.d.). PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Available at: [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019). Crystals, 9(11), 555. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. Available at: [Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry. (2015). ORCA. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis, 16(1), 1-5. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Available at: [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. (2015). Journal of Chromatographic Science, 53(8), 1332-1339. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Available at: [Link]

  • 1-(4-chlorophenyl)butan-1-amine hydrochloride. (n.d.). ChemBK. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 1-(4-Chlorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The precise determination of enantiomeric excess (ee) is a non-negotiable cornerstone in the development of chiral pharmaceuticals. For chiral intermediates like 1-(4-Chlorophenyl)butan-1-amine, a versatile building block in medicinal chemistry, rigorous enantiopurity assessment is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 1-(4-Chlorophenyl)butan-1-amine, grounded in established principles and supported by experimental data from closely related analogues.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for resolving enantiomers due to its high resolution, sensitivity, and applicability to a vast range of compounds.[2] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Method Selection

For primary amines such as 1-(4-Chlorophenyl)butan-1-amine, polysaccharide-based CSPs, particularly those derived from amylose or cellulose tris(phenylcarbamate) derivatives, are a prime choice.[3] These CSPs form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions. The chlorophenyl group and the amine moiety of the target molecule are key interaction sites that drive enantioselective recognition on these phases. A normal-phase elution mode often provides superior selectivity for such compounds.[4]

Proposed Experimental Protocol: Chiral HPLC

This protocol is based on established methods for the separation of chiral primary amines.[5]

  • Sample Preparation: Dissolve an accurately weighed sample of 1-(4-Chlorophenyl)butan-1-amine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v). The small amount of diethylamine is crucial to prevent peak tailing by masking active sites on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and establish the resolution. Subsequently, inject the test sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Data Presentation: Expected HPLC Performance

The following table presents expected chromatographic parameters based on the analysis of similar chiral amines on polysaccharide-based CSPs.

ParameterExpected ValueJustification
Retention Time (Enantiomer 1)~ 8.5 minBased on typical retention for similar structures.
Retention Time (Enantiomer 2)~ 10.2 minBased on typical retention for similar structures.
Resolution (Rs)> 2.0Polysaccharide CSPs often provide excellent resolution for aromatic amines.[3]
Limit of Detection (LOD)~ 0.05 µg/mLDependent on detector and chromophore strength.
Limit of Quantification (LOQ)~ 0.15 µg/mLDependent on detector and chromophore strength.
Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject 10 µL onto Chiralpak® AD-H Filter->Inject Elute Isocratic Elution (Hex/IPA/DEA, 90:10:0.1) Flow: 1.0 mL/min Inject->Elute Detect UV Detection at 220 nm Elute->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Caption: General workflow for enantiomeric excess determination by chiral HPLC.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds.[6] For primary amines, direct analysis is often challenging due to their polarity, which can lead to poor peak shape and interaction with the column. Therefore, derivatization to less polar and more volatile analogues is a standard and necessary practice.[7]

Causality of Method Selection

Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) converts the enantiomeric amines into diastereomeric amides. These derivatives are less polar and more volatile, making them amenable to GC analysis. The separation is then performed on a chiral stationary phase, typically one based on derivatized cyclodextrins, which can effectively resolve these diastereomers.[7] This indirect approach leverages the high efficiency of capillary GC columns for excellent resolution.

Proposed Experimental Protocol: Chiral GC
  • Derivatization:

    • To 1 mg of 1-(4-Chlorophenyl)butan-1-amine in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

  • Chromatographic System:

    • Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[6]

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 270°C.

    • Oven Program: Start at 120°C, hold for 1 min, then ramp to 180°C at 2°C/min.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.

Data Presentation: Expected GC Performance

The following table outlines the expected performance for the GC analysis of the trifluoroacetylated derivatives.

ParameterExpected ValueJustification
Retention Time (Diastereomer 1)~ 22.5 minDependent on the exact temperature program and column.
Retention Time (Diastereomer 2)~ 23.1 minDependent on the exact temperature program and column.
Resolution (Rs)> 1.8Cyclodextrin phases are effective for separating derivatized phenylalkylamines.[7]
Limit of Detection (LOD)~ 0.01% of major peakFID is highly sensitive to carbon-containing compounds.
Limit of Quantification (LOQ)~ 0.03% of major peakFID is highly sensitive to carbon-containing compounds.
Workflow for Chiral GC with Derivatization

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing React React Amine with TFAA in Ethyl Acetate (60°C, 30 min) Evap Evaporate to Dryness React->Evap Recon Reconstitute in Ethyl Acetate Evap->Recon Inject Inject 1 µL onto Rt-βDEXcst Column Recon->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Diastereomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Caption: Workflow for ee determination by chiral GC with prior derivatization.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A Powerful Structural Tool

NMR spectroscopy offers a distinct advantage by providing structural information in addition to quantitative analysis. In an achiral environment, enantiomers are indistinguishable by NMR. However, by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[8] These diastereomers have different physical properties and, crucially, exhibit distinct signals in the NMR spectrum, allowing for quantification.[8]

Causality of Method Selection

For primary amines, chiral sulfonyl chlorides are highly effective CDAs. A study on the closely analogous 1-((3-chlorophenyl)(phenyl)methyl) amine successfully used (1R)-(+)-camphor-10-sulfonyl chloride to form stable diastereomeric sulfonamides.[9] The camphor moiety provides multiple distinct proton and carbon environments, and its rigid structure often induces significant chemical shift differences (Δδ) in the nearby nuclei of the original amine, making quantification straightforward and accurate.[9]

Established Experimental Protocol: NMR with CDA

This protocol is adapted from a validated method for a structurally similar amine.[9]

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of 1-(4-Chlorophenyl)butan-1-amine in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of triethylamine.

    • Add 1.05 equivalents of enantiomerically pure (1R)-(+)-camphor-10-sulfonyl chloride.

    • Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or a preliminary NMR scan. The reaction is typically quantitative.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of signals.

    • Identify a well-resolved pair of signals corresponding to a proton near the chiral center in the two diastereomers. The methine proton (CH-NH) is often a good candidate.

  • Analysis: Carefully integrate the selected pair of non-overlapping signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.

Data Presentation: Expected NMR Performance
ParameterExpected ValueJustification
Nucleus for Analysis¹H NMRHigh sensitivity and accessibility.
Expected Diagnostic SignalMethine proton (CH-NH)Proximity to the newly formed diastereomeric center.
Expected Chemical Shift Difference (Δδ)> 0.05 ppmCamphor-based CDAs typically induce significant chemical shift non-equivalence.[9]
Accuracy± 1-2%Dependent on signal-to-noise and resolution.
Analysis Time~ 2 hours (including reaction)The derivatization step adds to the overall time.
Workflow for NMR Analysis with a Chiral Derivatizing Agent

NMR_Workflow cluster_react In-Situ Derivatization cluster_nmr NMR Spectroscopy cluster_data Data Analysis Mix Dissolve Amine, Et₃N, and CDA in CDCl₃ in NMR Tube React React at Room Temperature (1-2h) Mix->React Acquire Acquire ¹H NMR Spectrum (≥400 MHz) React->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Identify Identify Resolved Diastereomer Signals Process->Identify Integrate Integrate Signal Pair Identify->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

Caption: Workflow for ee determination by ¹H NMR using a chiral derivatizing agent.

Performance Comparison Guide

FeatureChiral HPLCChiral GC (with Derivatization)NMR (with CDA)
Principle Direct separation on CSPIndirect separation of derivatives on CSPIndirect analysis of diastereomers
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Low to Moderate
Accuracy Very HighVery HighHigh
Sample Throughput Moderate to HighModerateLow
Method Development Can be empirical and time-consuming[2]Requires optimization of derivatization and GC program[7]Relatively straightforward if a suitable CDA is known[9]
Sample Requirement MicrogramsMicrogramsMilligrams
Destructive? Yes (collected fractions can be recovered)YesNo (sample can be recovered)
Preparative Scale? Yes, highly scalableNoNo

Conclusion and Recommendations

The choice of method for assessing the enantiomeric excess of 1-(4-Chlorophenyl)butan-1-amine depends on the specific requirements of the analysis.

  • Chiral HPLC stands out as the most versatile and robust method, suitable for both routine quality control and preparative separation. Its direct nature avoids the complexities of derivatization. This would be the recommended starting point for most laboratories in a drug development setting.

  • Chiral GC offers exceptional resolution and sensitivity, making it ideal for detecting trace enantiomeric impurities. However, the mandatory derivatization step adds complexity and a potential source of error if not performed consistently.

  • NMR with a CDA is an invaluable tool, especially during process development and for structural confirmation. While less sensitive and lower in throughput than chromatographic methods, it provides an independent, complementary technique for verification and does not require a dedicated chiral chromatography setup.

A comprehensive analytical strategy would ideally leverage Chiral HPLC for routine analysis and quantification, with either Chiral GC or NMR with a CDA serving as an orthogonal method for validation and impurity characterization.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2025). ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2015). National Institutes of Health. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). National Institutes of Health. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). Chromatography Online. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001). University of Illinois Urbana-Champaign. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ResearchGate. [Link]

  • Determination of enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. ResearchGate. [Link]

  • The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. (2018). PubMed. [Link]

Sources

benchmarking 1-(4-Chlorophenyl)butan-1-amine hydrochloride against similar research compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark and experimental manual for 1-(4-Chlorophenyl)butan-1-amine hydrochloride , a primary amine scaffold structurally homologous to the active metabolites of the anti-obesity agent Sibutramine and the neurotoxin p-Chloroamphetamine (PCA).

This document is designed for medicinal chemists and pharmacologists evaluating this compound as a Monoamine Transporter (MAT) probe or a chiral building block for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) development.[1]

Executive Technical Summary

Compound Identity:

  • IUPAC: 1-(4-Chlorophenyl)butan-1-amine hydrochloride[1]

  • Common Ref: Desmethyl-Sibutramine Linear Analog;

    
    -propyl-4-chlorobenzylamine.[1]
    
  • Core Utility: A simplified pharmacophore probe for studying the steric requirements of the SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) binding pockets.[1] It lacks the cyclobutane ring of Sibutramine, offering a flexible chain analog for Structure-Activity Relationship (SAR) studies.[1]

Comparative Profile

The compound represents a "stripped-down" scaffold of the Sibutramine metabolite M2.[1]

Feature1-(4-Chlorophenyl)butan-1-amine Sibutramine Metabolite M2 p-Chloroamphetamine (PCA)
Structure Linear Butyl ChainCyclobutyl-Isobutyl ChainPropyl Chain (

-methyl)
Rigidity Low (Flexible)High (Cyclobutane constrained)Medium
Primary Target SERT / NET (Predicted)SERT / NET (Potent SNRI)SERT / DA Releaser (Neurotoxic)
Metabolic Stability Moderate (Oxidative deamination risk)High (Steric bulk protection)Low
Synthetic Cost Low (1-step from ketone)High (Multi-step cyclization)Moderate

Scientific Analysis: Mechanism & SAR

The "Chlorophenyl-Amine" Pharmacophore

The 1-(4-chlorophenyl)butan-1-amine structure contains three critical nodes for monoamine transporter recognition:

  • 4-Chlorophenyl Ring: The electron-withdrawing chlorine at the para position typically enhances affinity for SERT over DAT (Dopamine Transporter) by engaging the halogen-binding pocket (S1 subsite).[1]

  • Primary Amine: Essential for the ionic interaction with the conserved Aspartate residue (Asp98 in hSERT) in the transporter's central binding site.[1]

  • Alkyl Chain (Propyl tail): The propyl chain at the

    
    -position provides steric bulk.[1] Unlike PCA (methyl), the longer propyl chain of this compound likely induces steric clashes in DAT, potentially improving SERT/NET selectivity but reducing overall potency compared to the rigid Sibutramine analogs.[1]
    
Visualization: SAR Logic Flow

The following diagram illustrates the structural logic connecting this compound to established SNRIs.

SAR_Logic cluster_SAR SAR Rules Scaffold 1-(4-Chlorophenyl) butan-1-amine Sibutramine Sibutramine (M2) Scaffold->Sibutramine Add Cyclobutane (Rigidification) PCA p-Chloroamphetamine Scaffold->PCA Shorten Chain (Reduce Sterics) Target SERT/NET Inhibition Scaffold->Target Moderate Affinity (Flexible Binding) Sibutramine->Target High Affinity (Entropic Advantage) PCA->Target High Affinity (Neurotoxic Release) Rule1 p-Cl = SERT Bias Rule1->Scaffold Rule2 Alpha-Propyl = DAT Exclusion Rule2->Scaffold

Caption: Structural relationship mapping showing how the propyl chain and p-Cl substituent dictate the pharmacological profile relative to Sibutramine and PCA.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Context: This protocol is superior to the Leuckart-Wallach reaction for this substrate due to higher yields and milder conditions.[1]

Reagents:

  • 4'-Chlorobutyrophenone (1.0 eq)[1][2]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)[1]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4'-chlorobutyrophenone (10 mmol) in anhydrous Methanol (50 mL).

  • Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 30 minutes under Nitrogen atmosphere. Checkpoint: Solution typically turns slightly yellow.[1]

  • Reduction: Cool the mixture to 0°C. Carefully add NaCNBH3 (15 mmol) portion-wise over 20 minutes. Caution: Evolution of HCN gas is possible if acid is present; ensure pH > 6 or use proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Quench: Quench with 1N HCl (slow addition) until pH < 2 to decompose excess hydride. Stir for 30 minutes.

  • Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.[1]

  • Salt Formation: Dissolve the crude oil in minimal Diethyl Ether. Add 2M HCl in Ether dropwise.[1] The white precipitate is 1-(4-Chlorophenyl)butan-1-amine HCl .[1] Filter and recrystallize from Isopropanol/Ether.[1]

Protocol B: In Vitro Monoamine Uptake Assay (Benchmarking)

Context: To validate the compound's activity as an SNRI probe.[1]

System: HEK-293 cells stably expressing hSERT, hNET, or hDAT.[1]

  • Preparation: Seed cells in 96-well plates (50,000 cells/well). Incubate 24h.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM Pargyline (MAO inhibitor).

  • Incubation:

    • Wash cells 2x with KRH buffer.[1]

    • Add test compound (1 nM – 100 µM) and incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ or tritiated neurotransmitter [3H]-5-HT).[1] Incubate 10 min.

  • Termination: Rapidly wash with ice-cold buffer.[1]

  • Quantification: Lyse cells and measure fluorescence/scintillation.

  • Analysis: Plot log(concentration) vs. % uptake to determine IC50.

    • Self-Validation: Run Fluoxetine (SERT control) and Nisoxetine (NET control) in parallel.[1] If Fluoxetine IC50 > 50 nM for SERT, the assay is invalid.[1]

Technical Data Summary

The following table benchmarks the expected physicochemical properties.

PropertyValue / ObservationRelevance
Molecular Weight 220.14 g/mol (HCl salt)Fragment-like; High Ligand Efficiency potential.[1]
cLogP ~2.8 (Free base)CNS penetrant; suitable for blood-brain barrier crossing.[1]
pKa ~9.5 (Amine)Predominantly ionized at physiological pH (7.4).[1]
Chirality 1 Chiral Center (C1)Critical: The (S)-enantiomer is typically the eutomer (active form) for this class of SNRIs.[1]
Solubility High in Water/EthanolEasy formulation for in vitro/in vivo saline injection.[1]
Workflow Diagram: From Synthesis to Assay

Workflow Start Start: 4-Chlorobutyrophenone Synth Reductive Amination (NH4OAc / NaCNBH3) Start->Synth Purify Acid/Base Extraction & HCl Salt Formation Synth->Purify Resolution Chiral Resolution (Tartaric Acid) Purify->Resolution Optional for High Potency Assay In Vitro Uptake Assay (HEK-hSERT/hNET) Purify->Assay Racemate Screening Resolution->Assay Enantiopure Screening

Caption: Operational workflow for synthesizing and testing 1-(4-Chlorophenyl)butan-1-amine.

References

  • Sibutramine Pharmacology: Cheetham, S. C., et al. (1993).[1][3] "The effects of sibutramine hydrochloride and its metabolites on monoamine uptake."[1][3][4] British Journal of Pharmacology.[1]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • SAR of Chlorinated Amphetamines: Fuller, R. W. (1992).[1] "Basic advances in serotonin pharmacology." Journal of Clinical Psychiatry.

  • Compound Data: PubChem Entry for 1-(4-Chlorophenyl)butan-1-amine.[1] [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)butan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)butan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.